molecular formula C8H5FN2O B111259 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1171920-17-4

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Numéro de catalogue: B111259
Numéro CAS: 1171920-17-4
Poids moléculaire: 164.14 g/mol
Clé InChI: RPBDGPLCGCJDOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol. This heterocyclic building block, characterized by its pyrrolo[2,3-b]pyridine (7-azaindole) core functionalized with both a fluoro substituent and a formyl group, is a valuable scaffold in medicinal chemistry and drug discovery research . The compound serves as a versatile precursor for the synthesis of diverse chemical libraries. Its aldehyde group is highly amenable to nucleophilic addition and condensation reactions, enabling the introduction of various amine, hydrazine, and other functional groups to create novel molecular architectures. Researchers utilize this building block extensively in the design and synthesis of biologically active molecules, including kinase inhibitors and anti-proliferative agents . Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in oncological research, showing activity against various tumor cell lines, including those associated with breast cancer, colon cancer, lung adenocarcinoma, glioblastoma, and pancreatic carcinoma . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, referring to the material safety data sheet for detailed handling and safety information.

Propriétés

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDGPLCGCJDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596749
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-17-4
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1171920-17-4

This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, also known as 5-fluoro-7-azaindole-3-carbaldehyde, is a fluorinated heterocyclic compound. The presence of the fluorine atom and the aldehyde functional group on the pyrrolo[2,3-b]pyridine core makes it a valuable intermediate for the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1171920-17-4
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Appearance Solid (form may vary)
Solubility Generally soluble in common organic solvents like dichloromethane.[1] Low solubility in water.[1]
Stability Stable under normal laboratory conditions.[1]

Synthesis

The introduction of a formyl group at the C3 position of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) scaffold is typically achieved through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for reaction and workup (e.g., 1,2-dichloroethane)

  • Aqueous sodium hydroxide or potassium carbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent, an electrophilic iminium salt.

  • A solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent is then added to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature or heated to allow the electrophilic substitution to proceed. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it into ice-water.

  • The aqueous solution is then neutralized with a base, such as aqueous sodium hydroxide or potassium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde.

  • The crude product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

G cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Step Electrophilic Substitution Vilsmeier_Reagent->Reaction_Step Start_Material 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Start_Material->Reaction_Step Intermediate Iminium Intermediate Reaction_Step->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the aldehyde proton (CHO, ~9.8-10.0 ppm), aromatic protons on the pyridine and pyrrole rings, and the N-H proton of the pyrrole ring.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (~185-190 ppm), along with signals for the aromatic carbons of the fused ring system. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).
FT-IR (cm⁻¹) A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1670-1690 cm⁻¹). N-H stretching vibration for the pyrrole ring (around 3100-3300 cm⁻¹). C-F stretching vibration.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of 164.14.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The introduction of a fluorine atom can enhance metabolic stability and binding affinity. The aldehyde group at the C3 position serves as a versatile chemical handle for further synthetic modifications to build a diverse library of compounds for drug screening.

Precursor for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFR).[5][6] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for cancer therapy.[5][6]

Carbaldehyde This compound Condensation Condensation/ Coupling Reaction Carbaldehyde->Condensation FGFR_Inhibitor FGFR Inhibitor (Pyrrolo[2,3-b]pyridine core) Condensation->FGFR_Inhibitor FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor FGFR Inhibitor (from target compound) Inhibitor->Dimerization Inhibition PB2_Inhibition cluster_virus Influenza Virus Replication Host_mRNA Host pre-mRNA (with 5' cap) Cap_Binding Cap Binding Host_mRNA->Cap_Binding PB2 PB2 Subunit of Viral Polymerase PB2->Cap_Binding Cap_Snatching Cap-Snatching Cap_Binding->Cap_Snatching Viral_mRNA_Synth Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synth Viral_Replication Viral Replication Viral_mRNA_Synth->Viral_Replication PB2_Inhibitor PB2 Inhibitor (from target compound) PB2_Inhibitor->Cap_Binding Inhibition

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, is a pivotal intermediate in medicinal chemistry. Its fused heterocyclic structure, combining a pyridine ring with a pyrrole ring, serves as a versatile scaffold for the synthesis of complex bioactive molecules. The presence of a fluorine atom at the 5-position and a reactive carbaldehyde group at the 3-position makes it a valuable building block for developing targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and its application in the context of drug discovery and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate. The information presented below is compiled from commercial supplier data and computational predictions.

PropertyValueSource
Molecular Formula C₈H₅FN₂O[Vendor Data]
Molecular Weight 164.14 g/mol [Vendor Data]
CAS Number 1171920-17-4[Vendor Data]
Appearance Solid[Vendor Data]
Melting Point Not Reported-
Boiling Point Not Reported-
pKa (Predicted) 13.5 (most acidic, NH)[Predicted]
logP (Predicted) 1.5[Predicted]
Solubility Soluble in organic solvents like DMSO, DMF[General]

Note: Predicted values are computationally generated and should be used as estimates. Experimental verification is recommended.

Synthesis

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of the 7-azaindole ring system.

Synthesis of the Precursor: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

A common method for synthesizing the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core involves the intramolecular cyclization of a suitably substituted pyridine derivative. One reported synthesis starts from 3-ethynyl-5-fluoropyridin-2-amine.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the formylation of a 7-azaindole scaffold, adapted for the synthesis of this compound.

Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dichloromethane (DCM).

  • Add the solution of the starting material to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By competitively binding to the ATP-binding site of kinases, inhibitors can block their activity and disrupt downstream signaling pathways.

This compound serves as a key intermediate in the synthesis of these inhibitors. The aldehyde functional group is readily converted into various other functionalities, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Examples of Kinase Targets for 1H-pyrrolo[2,3-b]pyridine-based inhibitors:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a driver in various cancers. Derivatives of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors.[2]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PDE4B inhibitors.

  • Inhibitor of kappa B kinase (IKK) family: These kinases are central to the NF-κB signaling pathway, which is involved in inflammation and immunity.

The following diagram illustrates the logical workflow from the starting material to a functional kinase inhibitor that modulates a cellular signaling pathway.

G cluster_synthesis Chemical Synthesis cluster_biology Biological Action A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B Vilsmeier-Haack Formylation A->B C This compound (Key Intermediate) B->C D Further Synthetic Modifications (e.g., Reductive Amination, Condensation) C->D E Final Kinase Inhibitor (Bioactive Molecule) D->E F Kinase Enzyme (e.g., FGFR) E->F Inhibits ATP Binding I Phosphorylated Substrate F->I Phosphorylates G ATP G->F Binds H Substrate H->F Binds J Downstream Signaling Pathway Activation I->J K Cellular Response (e.g., Proliferation, Survival) J->K

Synthetic workflow to a functional kinase inhibitor.

Conclusion

This compound is a fundamentally important building block in modern drug discovery. While detailed public data on its physicochemical properties are sparse, its synthetic utility is well-established. The Vilsmeier-Haack formylation provides an efficient means to produce this key intermediate, which serves as a launchpad for the creation of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. This guide provides researchers with the core knowledge needed to effectively utilize this compound in their drug development programs.

References

Technical Whitepaper: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry. Its core structure, a pyrrolopyridine scaffold, is of significant interest in the development of targeted therapeutics, particularly kinase inhibitors. This document provides a technical overview of its physicochemical properties, its role in the synthesis of potent kinase inhibitors, and its relevance in targeting key signaling pathways implicated in cancer.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry and drug design.

PropertyValueCitation(s)
Molecular Weight 164.14 g/mol [1][2][3]
Molecular Formula C₈H₅FN₂O[1][2][3]
CAS Number 1171920-17-4[1][2]
Physical Form Solid[1]
Storage Temperature -20°C[2]
Primary Role Intermediate for kinase inhibitors[1][4]
Safety GHS07 (Warning: Acute Toxicity Oral)[1]

Core Application in Kinase Inhibitor Development

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in modern drug discovery. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of protein kinases. The introduction of a fluorine atom at the 5-position and an aldehyde at the 3-position provides a versatile intermediate for creating a library of derivatives with modified potency, selectivity, and pharmacokinetic profiles.

Targeting the FGFR Signaling Pathway

A primary application of this compound's derivatives is in the inhibition of Fibroblast Growth Factor Receptors (FGFRs).[1][4] The FGFR signaling pathway is crucial for cellular processes like proliferation, migration, and angiogenesis.[1] However, abnormal activation of this pathway due to mutations or gene amplification is a known driver in the progression of various cancers, including breast, lung, and bladder cancer.[1][4]

Derivatives synthesized from the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3.[1][4] These inhibitors are designed to bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling cascades such as RAS-MEK-ERK and PI3K-Akt.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Inhibition of Other Kinases

The versatility of the pyrrolopyridine scaffold extends beyond FGFRs. Derivatives have also been investigated as inhibitors for other important kinase targets in immunology and oncology, including:

  • Janus Kinase 3 (JAK3): Implicated in inflammatory and immune responses, making it a target for autoimmune diseases and transplant rejection.[5]

  • FMS Kinase (CSF-1R): Overexpressed in several cancers, its inhibition is a strategy for anticancer drug development.[6]

Representative Experimental Protocol

The aldehyde functional group at the C3 position of this compound is a key handle for synthetic elaboration. The following is a generalized experimental protocol adapted from the synthesis of related FGFR inhibitors, illustrating how this intermediate can be utilized in a Claisen-Schmidt condensation reaction.[1][4]

Objective: To synthesize a chalcone-like intermediate from this compound and a substituted acetophenone, which can be further reduced to create potent FGFR inhibitors.

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (e.g., 3,5-dimethoxyacetophenone) (1 equivalent)

  • Potassium Hydroxide (or other suitable base)

  • Methanol (as solvent)

Procedure:

  • Dissolve this compound and the substituted acetophenone in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in methanol dropwise to the mixture while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold methanol or water, and dry under vacuum.

  • The resulting α,β-unsaturated ketone can be purified by recrystallization or column chromatography. This intermediate is then typically subjected to a reduction reaction (e.g., using triethylsilane and trifluoroacetic acid) to yield the final inhibitor.[1]

Synthesis_Workflow Start 5-Fluoro-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Reaction Claisen-Schmidt Condensation (Base, Methanol, 50°C) Start->Reaction Reagent Substituted Acetophenone Reagent->Reaction Intermediate Chalcone-like Intermediate Reaction->Intermediate Reduction Reduction (e.g., Et3SiH, TFA) Intermediate->Reduction Final Potent Kinase Inhibitor Reduction->Final

General synthetic workflow utilizing the title compound.

Conclusion

This compound is a high-value chemical intermediate for the synthesis of targeted kinase inhibitors. Its core scaffold is effective in targeting ATP-binding sites of kinases, particularly those in the FGFR family, which are central to the pathology of numerous cancers. The functional groups of this molecule provide the necessary chemical handles for optimization, enabling the development of next-generation therapeutics for oncology and immunology.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a fluorinated analogue of 7-azaindole-3-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines a plausible synthetic route, detailed hypothetical experimental protocols for its synthesis and characterization, and predicted analytical data for its structural confirmation. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery.

Introduction

This compound belongs to the 7-azaindole family, which are bioisosteres of indoles and purines, making them privileged scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR), which are implicated in oncogenic signaling pathways. Therefore, the synthesis and detailed structural characterization of compounds like this compound are crucial for the development of novel therapeutics.

This guide will detail the structure, a proposed synthetic pathway, and the analytical techniques required for the complete structure elucidation of this target compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
CAS Number 1171920-17-4
Appearance Predicted to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). The first step is the synthesis of the 7-azaindole core, followed by the introduction of the carbaldehyde group at the C3 position via a Vilsmeier-Haack formylation reaction.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow start Starting Materials step1 Synthesis of 5-Fluoro-7-azaindole start->step1 step2 Vilsmeier-Haack Formylation step1->step2 5-fluoro-7-azaindole product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde step2->product Crude Product purification Purification (e.g., Column Chromatography) product->purification analysis Structure Elucidation (NMR, MS, FT-IR) purification->analysis

Caption: Proposed synthetic and analytical workflow for this compound.

Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-Fluoro-7-azaindole)

This protocol is based on general methods for the synthesis of substituted 7-azaindoles.

Materials:

  • Appropriately substituted pyridine precursor (e.g., 2-amino-3-bromo-5-fluoropyridine)

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous THF or DMF)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • To a solution of the substituted pyridine precursor in the chosen solvent, add the palladium catalyst, CuI, and the base.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the silyl-protected azaindole.

  • Dissolve the purified intermediate in THF and treat with TBAF to remove the silyl protecting group.

  • Monitor the deprotection by TLC.

  • After completion, concentrate the reaction mixture and purify by column chromatography to obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Vilsmeier-Haack Formylation

This protocol is a generalized procedure for the formylation of 7-azaindoles.

Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide solution (aqueous)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous sodium hydroxide solution until a basic pH is achieved.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Structure Elucidation Data (Predicted)

Due to the lack of publicly available experimental data, the following spectroscopic data is predicted based on the analysis of structurally related compounds, such as 5-chloro-7-azaindole-3-carbaldehyde and other substituted 7-azaindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5br s-N1-H
~10.0s-C3-CHO
~8.5s-C2-H
~8.3dJ ≈ 2.5C4-H
~8.1dJ ≈ 3.0C6-H

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0C3-CHO
~158.0 (d, J_CF ≈ 250 Hz)C5-F
~148.0C7a
~145.0C4
~135.0C2
~120.0 (d, J_CF ≈ 25 Hz)C6
~118.0C3a
~115.0 (d, J_CF ≈ 10 Hz)C3
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI+)
[M+H]⁺ (Calculated) 165.0468
[M+H]⁺ (Expected) 165.0462
Key Fragmentation Ions m/z 136 ([M+H-CHO]⁺), m/z 109 ([M+H-CHO-HCN]⁺)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H stretch
2850-2750MediumAldehydic C-H stretch
1680-1660StrongC=O stretch (aldehyde)
1620-1580Medium-StrongC=C and C=N stretching
1250-1200StrongC-F stretch

Biological Context and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as kinase inhibitors. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. 7-azaindole-based compounds have been designed to target the ATP-binding site of FGFR, thereby inhibiting its kinase activity and downstream signaling.

Diagram of the FGFR Signaling Pathway

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Derivative Inhibitor->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse Transcription->CellResponse

Caption: Simplified FGFR signaling pathway and the inhibitory action of a 7-azaindole derivative.

Conclusion

The Core Mechanism of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the 7-azaindole class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine core of adenosine triphosphate (ATP), the primary energy currency of the cell. This inherent characteristic makes 7-azaindole derivatives, including the title compound, potent ATP-competitive inhibitors of a wide range of protein kinases. This technical guide elucidates the fundamental mechanism of action of this compound, focusing on its role as a kinase inhibitor, the signaling pathways it likely modulates, and the experimental protocols used to characterize its activity.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and purine systems.[1] Its defining feature is the presence of a pyridine nitrogen atom, which, in conjunction with the pyrrole nitrogen, creates a unique hydrogen bond donor-acceptor pair.[2] This arrangement is crucial for its biological activity, particularly in the context of kinase inhibition. The 5-fluoro substitution is a common and strategic modification in medicinal chemistry, often employed to enhance binding affinity to the target protein and improve metabolic stability. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for the development of a diverse library of derivatives.[1]

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for 7-azaindole derivatives is the competitive inhibition of protein kinases at the ATP-binding site.[2]

ATP-Competitive Binding

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling. 7-azaindole-based compounds act by occupying the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

Hinge Region Interaction

The high affinity and specificity of 7-azaindole derivatives for kinases stem from their ability to form key hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the kinase domain. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor, forming a bidentate hydrogen bond with the backbone amide groups of the hinge region amino acids.[2] This interaction mimics the binding of the adenine ring of ATP.

G cluster_kinase Kinase ATP Binding Pocket Hinge_Region Hinge Region (Backbone Amides) ATP ATP ATP->Hinge_Region Binds to Hinge Substrate Substrate Binding Site Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Inhibitor->Hinge_Region Competitively Binds to Hinge

Potential Target Kinases and Signaling Pathways

Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, this compound and its derivatives are likely to target multiple kinases involved in oncogenesis and inflammatory diseases. Key potential targets include Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. Inhibition of FGFRs by 7-azaindole derivatives can block downstream signaling through the RAS-MAPK and PI3K-AKT pathways.[3]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Inhibitor 5-Fluoro-7-azaindole Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Janus Kinase (JAK) - STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and hematological malignancies. JAK inhibitors containing the 7-azaindole scaffold can prevent the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 5-Fluoro-7-azaindole Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Quantitative Data Summary

While specific inhibitory data for this compound is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for closely related 7-azaindole derivatives against relevant kinases, demonstrating the potency of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole DerivativeFGFR1< 10[5]
7-Azaindole DerivativeFGFR2< 10[5]
7-Azaindole DerivativeFGFR3< 10[5]
7-Azaindole DerivativeFGFR410 - 30[5]
Ruxolitinib (7-azaindole core)JAK13.3[4]
Ruxolitinib (7-azaindole core)JAK22.8[4]
Ruxolitinib (7-azaindole core)JAK3323[4]
Tofacitinib (7-azaindole core)JAK1112[4]
Tofacitinib (7-azaindole core)JAK220[4]
Tofacitinib (7-azaindole core)JAK31[4]
CYT387 (7-azaindole core)JAK111[6]
CYT387 (7-azaindole core)JAK218[6]
CYT387 (7-azaindole core)JAK3155[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8]

  • Principle: The assay is a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[7]

  • Protocol:

    • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution. Initiate the reaction by adding 5 µL of the enzyme solution. Incubate for 1 hour at room temperature.[9]

    • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for at least 40 minutes at room temperature.[9]

    • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start Step1 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Step1 Step2 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step1->Step2 Step3 3. Incubate 40 min Step2->Step3 Step4 4. Add Kinase Detection Reagent (ADP -> ATP, Luciferase Reaction) Step3->Step4 Step5 5. Incubate 30-60 min Step4->Step5 Step6 6. Measure Luminescence Step5->Step6 End End Step6->End

Cellular Assay: Western Blot Analysis of Downstream Signaling

This technique is used to assess the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of key downstream proteins.

  • Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target pathway proteins (e.g., p-STAT3 and total STAT3). A decrease in the phosphorylated protein relative to the total protein indicates inhibition of the upstream kinase.[10][11]

  • Protocol:

    • Cell Treatment: Culture an appropriate cell line to 70-80% confluency. Treat the cells with varying concentrations of the 7-azaindole inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO). For some pathways, stimulate with a relevant ligand (e.g., FGF for FGFR pathways, a cytokine for JAK-STAT pathways) for 15-30 minutes before lysis.[11]

    • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

    • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-p-STAT3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Conclusion

This compound is a member of the well-established 7-azaindole class of kinase inhibitors. Its mechanism of action is rooted in its ability to act as an ATP mimetic, binding to the hinge region of the kinase ATP-binding pocket and preventing substrate phosphorylation. This compound and its derivatives are likely to show inhibitory activity against a range of kinases, with FGFR and JAK families being prominent potential targets. The experimental protocols detailed herein provide a robust framework for the characterization of its specific biological activity and for advancing its development as a potential therapeutic agent for cancer and inflammatory conditions. Further investigation into the specific kinase selectivity profile and in vivo efficacy of derivatives of this compound is warranted.

References

The Synthetic Gateway to Bioactive Molecules: A Technical Guide to 5-Fluoro-7-Azaindole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-7-azaindole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features, combining the bioisosteric properties of the 7-azaindole core with the reactive aldehyde functionality, make it a versatile starting material for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the synthetic utility and biological significance of derivatives originating from this core structure, with a focus on their applications in drug discovery. While direct biological data on 5-fluoro-7-azaindole-3-carbaldehyde is limited, its value is underscored by the potent activities of the molecules it helps create.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in many biologically active natural products and pharmaceuticals.[1][2] The substitution of a carbon atom with a nitrogen atom in the six-membered ring introduces unique electronic properties, enhances solubility, and can improve metabolic stability and receptor binding affinity.[1][3] These characteristics have made 7-azaindole derivatives attractive candidates in the development of novel therapeutics, including kinase inhibitors, anticancer agents, and antiviral compounds.[2][4] The aldehyde group at the 3-position of the 7-azaindole core is a highly reactive and versatile functional group, enabling a wide array of chemical transformations to build molecular complexity.[1]

Synthetic Utility of 5-Fluoro-7-Azaindole-3-Carbaldehyde

5-Fluoro-7-azaindole-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex molecules. The fluorine substitution can further enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity. The aldehyde functionality allows for a variety of chemical reactions, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon skeleton.

  • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

  • Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol derivatives, respectively.[1]

The following diagram illustrates a generalized synthetic workflow starting from a 7-azaindole core.

G General Synthetic Workflow for 7-Azaindole Derivatives A 5-Fluoro-7-Azaindole B Vilsmeier-Haack or similar formylation A->B Formylation C 5-Fluoro-7-Azaindole-3-Carbaldehyde B->C D Condensation / Reductive Amination / Wittig etc. C->D Derivatization E Diverse Biologically Active Derivatives D->E

Caption: Synthetic pathway from 5-fluoro-7-azaindole to diverse derivatives.

Biological Activities of 7-Azaindole Derivatives

Derivatives of the 7-azaindole scaffold have demonstrated a broad spectrum of biological activities. The following sections summarize some of the key therapeutic areas where these compounds have shown promise.

Kinase Inhibition

A significant number of 7-azaindole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma, features a 7-azaindole core.[2]

The general mechanism of action for many 7-azaindole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

G Mechanism of 7-Azaindole Kinase Inhibitors cluster_0 Normal Kinase Activity cluster_1 Inhibition by 7-Azaindole Derivative A Kinase C Substrate A->C B ATP B->A D Phosphorylated Substrate C->D Phosphorylation E Cell Proliferation, Survival D->E F Kinase I No Phosphorylation F->I G 7-Azaindole Inhibitor G->F Competitive Binding H ATP H->F J Apoptosis I->J

Caption: Inhibition of kinase signaling by 7-azaindole derivatives.

Anticancer Activity

Beyond kinase inhibition, 7-azaindole derivatives have exhibited broader anticancer effects. For example, certain derivatives have been shown to induce apoptosis in human leukemia cells (HL-60).[5] A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, has been identified as a potent inhibitor of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and metastasis.[6]

Table 1: Cytotoxic Activity of 7-Azaindole Derivatives

CompoundCell LineActivityReference
4-phenylaminopyrrolo[2,3-b]pyridineHL-60Cytotoxic[5]
4-phenethylaminopyrrolo[2,3-b]pyridineHL-60Cytotoxic[5]
{5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}HeLa, MCF-7, MDA-MB-231Dose-dependent inhibition of DDX3[6]
Antiviral Activity

The 7-azaindole scaffold is also present in compounds with antiviral properties. Notably, derivatives have been developed as inhibitors of the influenza virus polymerase PB2 subunit, which is essential for viral replication.[7] Other research has identified 7-azaindole derivatives that inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein and the human ACE2 receptor.[8]

Table 2: Antiviral Activity of 7-Azaindole Derivatives

CompoundVirusTargetActivity (EC50)Reference
JNJ-63623872Influenza A (H1N1, H5N1)PB2 subunit of viral polymeraseNot specified[7]
ASM-7SARS-CoV-2 pseudovirusSpike-hACE2 interactionNot specified[8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of novel compounds. Below are generalized protocols based on methodologies reported for 7-azaindole derivatives.

General Synthetic Procedure for Derivatization

The synthesis of 7-azaindole derivatives often involves a multi-step process. A common approach is the Suzuki coupling reaction to introduce various substituents at a halogenated position of the 7-azaindole ring.

G Experimental Workflow: Suzuki Coupling A Halogenated 7-Azaindole Derivative C Mix in Solvent (e.g., DMF, Toluene) A->C B Boronic Acid/Ester B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl2) and Base (e.g., K2CO3) C->D E Heat Reaction Mixture (e.g., 90-120 °C) D->E F Reaction Monitoring (e.g., TLC, LC-MS) E->F G Work-up and Purification (e.g., Chromatography) F->G H Characterization (e.g., NMR, HRMS) G->H I Final Coupled Product H->I

Caption: Workflow for Suzuki coupling of 7-azaindole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Conclusion

5-Fluoro-7-azaindole-3-carbaldehyde is a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. While the compound itself may not be the final active pharmaceutical ingredient, its utility in constructing complex 7-azaindole derivatives with potent anticancer, antiviral, and kinase inhibitory activities is well-documented. The continued exploration of new synthetic methodologies and the biological evaluation of novel derivatives based on this core structure hold significant promise for the future of drug discovery and development.

References

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Pivotal Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a fluorinated derivative of 7-azaindole-3-carbaldehyde, has emerged as a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique structural features, combining the hydrogen bond donor-acceptor capabilities of the 7-azaindole core with the reactivity of an aldehyde functional group and the modulating effect of a fluorine atom, make it a sought-after intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Data

This compound is a solid at room temperature with the molecular formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol .[1] Key identifiers and properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 1171920-17-4[1]
Molecular Formula C₈H₅FN₂O[1]
Molecular Weight 164.14 g/mol [1]
Form Solid
Storage Temperature -20°C[1]

Spectroscopic data for this compound has not been detailed in publicly available literature and would typically be determined upon synthesis.

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the construction of the 5-fluoro-7-azaindole core, followed by the introduction of the carbaldehyde group at the C3 position, most commonly via the Vilsmeier-Haack reaction.

Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-Fluoro-7-azaindole)

The precursor, 5-fluoro-7-azaindole, is a crucial intermediate. While several synthetic routes exist, a common approach involves the cyclization of appropriately substituted pyridine derivatives. One documented method involves the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.

Experimental Protocol: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is based on general procedures for azaindole synthesis and should be adapted and optimized.

  • Reaction Setup: Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a flask equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Cyclization: In a nitrogen atmosphere, add sodium cyanoborohydride to the mixture.

  • Heating: Heat the reaction mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, stop the reaction and evaporate the solvent.

  • Purification: Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. It involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

This is a generalized protocol for the Vilsmeier-Haack formylation of a 7-azaindole and requires optimization for this specific substrate.

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of this compound 5-Fluoro-7-azaindole 5-Fluoro-7-azaindole Intermediate Iminium Salt Intermediate 5-Fluoro-7-azaindole->Intermediate Electrophilic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis

Synthetic workflow for the Vilsmeier-Haack formylation.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases. The introduction of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The 3-carbaldehyde group serves as a versatile synthetic handle for introducing a variety of substituents to explore the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity.

Kinase Inhibitors

Derivatives of this compound are key intermediates in the synthesis of potent inhibitors for a range of protein kinases implicated in cancer and other diseases. These include:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is a known hinge-binding motif for FGFRs. Abnormal FGFR signaling is a driver in various cancers.

  • Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffolds, closely related to the title compound, have shown excellent activity against FAK.[2]

  • Other Kinase Targets: The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for numerous other kinases, including CDK2, B-Raf, and Lck.

The general strategy involves the condensation of the 3-carbaldehyde with other building blocks to construct the final inhibitor.

G cluster_1 Kinase Inhibition by a 7-Azaindole Derivative Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 7-Azaindole Based Inhibitor (Synthesized from the core building block) Inhibitor->Dimerization Inhibits Kinase Activity

Generalized signaling pathway inhibited by 7-azaindole derivatives.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its synthesis, centered around the robust Vilsmeier-Haack formylation, provides access to a versatile intermediate. The inherent properties of the 5-fluoro-7-azaindole core make it an ideal starting point for the design of potent and selective kinase inhibitors and other therapeutic agents. As the demand for targeted therapies continues to grow, the utility of this and related heterocyclic scaffolds is set to expand, offering new avenues for the creation of novel and effective medicines.

References

Spectroscopic and Physicochemical Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-Fluoro-7-azaindole-3-carbaldehyde, is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the 7-azaindole core, is a key component in a variety of biologically active molecules. This technical guide provides a summary of the available physicochemical data for this compound.

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available at this time. The following sections present general information obtained from commercial suppliers and a workflow for spectroscopic analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as sourced from chemical suppliers.

PropertyValueSource
CAS Number 1171920-17-4Commercial Suppliers
Molecular Formula C₈H₅FN₂OCommercial Suppliers
Molecular Weight 164.14 g/mol Commercial Suppliers
Appearance Solid (form may vary)Commercial Suppliers
Storage Recommended at -20°CCommercial Suppliers

Spectroscopic Data (Not Available)

As of the latest search, detailed experimental spectroscopic data for this compound has not been reported in peer-reviewed literature or public spectral databases. For researchers working with this compound, the acquisition and publication of this data would be a valuable contribution to the scientific community.

For reference purposes, researchers may consider the spectroscopic data of structurally similar compounds, such as the chloro-analog, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, while being mindful that the substitution of fluorine for chlorine will induce notable differences in the spectra.

Experimental Protocols for Spectroscopic Analysis

Should this compound be analyzed, the following general protocols are recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) should be used to simplify the spectrum and aid in the assignment of carbon multiplicities.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C-F stretch, aromatic C-H and C=C stretches).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI, EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS).

  • Fragmentation Analysis: If applicable, analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel or uncharacterized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural motifs, this compound and its derivatives are explored for various biological activities.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol [1]
CAS Number 1171920-17-4[1]
Appearance Solid[2]
Melting Point 112-113°C (for the parent compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)[3]

Solubility Profile

  • Organic Solvents: The compound is generally soluble in common organic solvents such as dichloromethane and chloroform.[2] The presence of both polar nitrogen atoms and a non-polar hydrocarbon structure contributes to its solubility in these solvents.[2]

  • Water: It has low solubility in water, which is typical for organic compounds with a significant non-polar character.[2]

A systematic study to quantify the solubility in a broad range of solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate) would be beneficial for its application in synthesis, purification, and biological screening.

Experimental Protocols

While a specific experimental protocol for determining the solubility of this compound was not found, a general workflow for synthesizing a related compound, a Sunitinib analog, is described. This process involves a Knoevenagel condensation reaction.

Synthesis of a Sunitinib Analog via Knoevenagel Condensation [4]

This protocol outlines the synthesis of a potent antitumor agent by condensing a 5-bromo-7-azaindolin-2-one derivative with a substituted pyrrole-carboxaldehyde.

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) and 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (1.0 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add pyrrolidine (0.2 mmol) as a catalyst to the mixture.

  • Reflux: Reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash it with cold ethanol, and dry it under a vacuum to afford the final product.

Below is a diagram illustrating the general workflow for this synthesis.

Synthetic Workflow for a Sunitinib Analog A Starting Materials: - 5-Bromo-7-azaindolin-2-one - Substituted Pyrrole Carboxaldehyde B Reaction Conditions: - Ethanol (Solvent) - Pyrrolidine (Catalyst) - Reflux (4-6 hours) A->B Combine & Heat C Product Precipitation (Sunitinib Analog) B->C Cooling D Purification: - Filtration - Washing C->D Isolate E Final Product D->E Dry

Caption: A general workflow for the synthesis of a Sunitinib analog.

Biological Context and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[5][6] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways.[5][6]

The diagram below illustrates the FGFR signaling pathway.

FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS RAS Dimerization->RAS PLCG PLCγ Dimerization->PLCG PI3K PI3K Dimerization->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Downstream Cell Proliferation, Migration, Angiogenesis ERK->Downstream PLCG->Downstream AKT Akt PI3K->AKT AKT->Downstream

Caption: Simplified overview of the FGFR signaling cascade.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. While quantitative solubility data is currently lacking, its qualitative solubility in common organic solvents is known. The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated important biological activity, particularly as FGFR inhibitors. Further research to quantify the solubility and explore the structure-activity relationships of this and related compounds is warranted.

References

The Therapeutic Potential of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct therapeutic applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not extensively documented, its core structure, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a privileged scaffold in medicinal chemistry. The aldehyde functional group at the 3-position serves as a versatile synthetic handle for the creation of a diverse range of derivatives. This guide explores the significant therapeutic potential of the 5-fluoro-7-azaindole scaffold by examining the key molecular targets of its derivatives, which have shown promise in oncology, immunology, and infectious diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[4] Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.[1][3]

Quantitative Data for FGFR Inhibitors
Compound IDTargetIC50 (nM)Cell LineAntiproliferative ActivityReference
4h FGFR174T1 (mouse breast cancer)Induces apoptosis, inhibits migration and invasion[1][3]
FGFR29[1][3]
FGFR325[1][3]
FGFR4712[1][3]
1 FGFR11900--[1]
FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular functions.[4][5]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR PI3K PI3K FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition.
Experimental Protocol: FGFR Kinase Assay

A common method to determine the inhibitory activity of compounds against FGFR is a biochemical kinase assay.

FGFR_Assay_Workflow start Start prep_enzyme Prepare FGFR Enzyme Solution start->prep_enzyme prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_components Add Enzyme and Compound to Assay Plate prep_enzyme->add_components prep_compound->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction measure_signal Measure Signal (e.g., Luminescence) stop_reaction->measure_signal analyze Calculate % Inhibition and IC50 Value measure_signal->analyze end End analyze->end

Workflow for a typical FGFR kinase assay.

Influenza RNA Polymerase PB2 Subunit Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been incorporated into inhibitors of the influenza A virus RNA-dependent RNA polymerase, specifically targeting the PB2 subunit. The PB2 subunit is crucial for viral transcription, making it a prime target for antiviral drug development.

Quantitative Data for PB2 Inhibitors
Compound IDAssayK D (µM)EC 50 (µM)CC 50 (µM)Reference
12b SPR0.111.025>100
ITC0.19
Experimental Protocol: Anti-influenza Activity Assay (CPE Inhibition)

The antiviral activity of PB2 inhibitors is often assessed using a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding : Seed host cells (e.g., MDCK or A549) in 96-well plates and incubate to form a monolayer.

  • Virus Infection : Infect the cells with a specific strain of influenza A virus.

  • Compound Treatment : Add serial dilutions of the test compounds to the infected cells.

  • Incubation : Incubate the plates for a period sufficient to allow for viral replication and CPE development in control wells.

  • CPE Assessment : Stain the cells with a viability dye (e.g., crystal violet) to visualize cell death.

  • Data Analysis : Quantify the viability and calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Janus Kinase 3 (JAK3) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of Janus Kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway. This pathway is integral to immune cell development and function.[6] Because JAK3 is primarily expressed in hematopoietic cells, its selective inhibition is a promising strategy for the treatment of autoimmune diseases and organ transplant rejection.[6]

Quantitative Data for JAK3 Inhibitors
JAK/STAT Signaling Pathway

Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses.[7][8][9]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Inhibitor Pyrrolo[2,3-b]pyridine Derivative JAK JAK Receptor->JAK activates pSTAT p-STAT STAT STAT JAK->STAT phosphorylates Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates GeneTranscription Gene Transcription (Immune Response) Nucleus->GeneTranscription Inhibitor->JAK

JAK/STAT Signaling Pathway and Inhibition.
Experimental Protocol: JAK3 Kinase Assay

A typical in vitro assay to measure JAK3 inhibition involves a luminescent kinase activity assay.

  • Reaction Setup : In a 96-well plate, combine the JAK3 enzyme, a suitable substrate (e.g., a peptide), and various concentrations of the inhibitor.

  • Initiate Kinase Reaction : Add ATP to start the reaction and incubate at room temperature.

  • ADP Detection : After incubation, add a reagent that converts the ADP produced by the kinase reaction into a detectable signal. For example, in the ADP-Glo™ assay, remaining ATP is depleted, and then ADP is converted to ATP, which generates a luminescent signal with luciferase.[10]

  • Measure Luminescence : Read the luminescence on a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 of the inhibitor.

Phosphodiesterase 4B (PDE4B) Inhibition

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of compounds have been identified as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B).[11] PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[12] Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α.[11] This makes PDE4B a valuable target for treating inflammatory diseases.

Quantitative Data for PDE4B Inhibitors
Compound IDTargetIC50 (µM)Selectivity vs. PDE4DTNF-α Release Inhibition (Cellular Assay)Reference
11h PDE4B0.146-foldEquipotent with rolipram[11]
PDE4-Mediated cAMP Signaling in Inflammation

PDE4 enzymes degrade cAMP, which otherwise activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of transcription factors like CREB, resulting in the downregulation of pro-inflammatory cytokine production.

PDE4_Signaling cluster_0 Cell Membrane AC Adenylate Cyclase cAMP cAMP AC->cAMP generates ATP ATP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes to CREB CREB PKA->CREB phosphorylates ProInflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->ProInflammatory pCREB p-CREB AntiInflammatory Anti-inflammatory Response pCREB->AntiInflammatory Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B

Role of PDE4B in cAMP signaling and inflammation.
Experimental Protocol: PDE4B Enzymatic Assay

A fluorescence polarization (FP) assay is a common method for measuring PDE4B activity.

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor. Prepare solutions of the PDE4B enzyme and a fluorescently labeled cAMP substrate (cAMP-FAM).

  • Assay Plate Setup : Add the diluted inhibitor or vehicle control to the wells of a microplate.

  • Enzyme Addition : Add the PDE4B enzyme to each well.

  • Reaction Initiation : Add the cAMP-FAM substrate to start the reaction.

  • Incubation : Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection : Add a binding agent that specifically binds to the fluorescently labeled product (e.g., AMP-FAM), causing a change in fluorescence polarization.

  • Measurement : Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis : The change in FP is proportional to the enzyme activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Conclusion

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone for the development of potent and selective inhibitors against a range of clinically relevant targets. The aldehyde at the 3-position provides a crucial starting point for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of its derivatives against key enzymes in oncology (FGFR), infectious disease (influenza PB2), and immunology (JAK3, PDE4B) underscores the significant therapeutic potential of this chemical class. Further exploration and derivatization of this compound are warranted to develop novel therapeutics for these and other diseases.

References

Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: RPBDGPLCGCJDOM-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals.

Core Compound Identification

A foundational component for innovative drug design, this compound, also known as 5-fluoro-7-azaindole-3-carbaldehyde, belongs to the pyrrolopyridine class of compounds. Its structure is a critical scaffold for synthesizing molecules with significant biological activity.

IdentifierValue
IUPAC Name This compound
InChI Key RPBDGPLCGCJDOM-UHFFFAOYSA-N
CAS Number 1171920-17-4
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
SMILES O=Cc1c[nH]c2ncc(F)cc12

Strategic Importance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration. Derivatives of this core have shown potent inhibitory activity against several key protein families implicated in oncology and immunology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully utilized to develop potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Cell Line (Cancer Type)Antiproliferative Activity
4h 79257124T1 (Breast)57% inhibition @ 10 µM
1 1900---MDA-MB-231 (Breast)-

Data extracted from studies on derivatives of the core scaffold and is not representative of this compound itself, but illustrates the potential of the scaffold.[1][2]

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate immune and inflammatory responses. Selective inhibition of JAKs, particularly JAK3, is a validated strategy for treating autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of novel JAK inhibitors.

Influenza PB2 Inhibition

Recent research has identified that derivatives incorporating the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core can act as potent inhibitors of the influenza A virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase. This highlights the scaffold's versatility and potential in developing novel antiviral agents.

Table 2: Biological Activity of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivative as a PB2 Inhibitor

Compound IDTargetK_D (μM, SPR)K_D (μM, ITC)Antiviral EC₅₀ (μM)
12b Influenza PB20.110.191.025

Compound 12b is a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative.[3]

Synthesis and Experimental Protocols

The title compound is synthesized from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). The key transformation is the introduction of a formyl group at the C3 position of the pyrrole ring, which is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the standard method for this formylation.

Proposed Synthesis Workflow

G A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) C Vilsmeier-Haack Formylation A->C B Vilsmeier Reagent Formation (POCl₃ + DMF) B->C D Hydrolysis C->D E This compound (Final Product) D->E

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established chemical principles for the formylation of electron-rich heterocyclic systems.

Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Relevant Signaling Pathways

The therapeutic potential of compounds derived from this scaffold stems from their ability to modulate critical cellular signaling pathways.

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FGF FGF (Ligand) FGF->FGFR Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling cascade.

Generic Kinase Inhibitor Screening Workflow

The discovery of potent kinase inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold involves a structured screening process.

A Compound Library Synthesis (Based on Scaffold) B Primary Biochemical Assay (e.g., Kinase Activity Assay) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Secondary Cellular Assay (Target Engagement, Proliferation) D->E F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies F->G

Caption: Typical workflow for kinase inhibitor discovery.

Conclusion

This compound is a high-value chemical intermediate with demonstrated relevance in the synthesis of targeted therapies. Its core structure is integral to the development of inhibitors for clinically important targets such as FGFR and JAK kinases. The synthetic accessibility and versatile reactivity of the aldehyde functional group make it an ideal starting point for the generation of diverse compound libraries aimed at discovering next-generation therapeutics for cancer, inflammatory disorders, and viral infections.

References

An In-Depth Technical Guide to the Safety and Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of the compound.

IdentifierValue
Chemical Name This compound
Synonyms 5-Fluoro-7-azaindole-3-carbaldehyde[1]
CAS Number 1171920-17-4[1][2][3]
Molecular Formula C₈H₅FN₂O[3]
Molecular Weight 164.14 g/mol [3]
Physical Form Solid

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

GHS Pictogram:

alt text

Signal Word: Warning [1]

Precautionary Measures

The following precautionary statements should be strictly followed to minimize risk.

TypeCodeStatement
PreventionP264Wash hands and any exposed skin thoroughly after handling.[1]
PreventionP270Do not eat, drink or smoke when using this product.[1]
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
ResponseP330Rinse mouth.[1]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1]

First-Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Inhalation Move the victim to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact It is advisable to have an eye-wash station readily available. In case of contact, rinse immediately with plenty of water.

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectGuidance
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam.[1]
Unsuitable Extinguishing Media Data not available.
Specific Hazards Combustion may produce hazardous gases including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.

AspectProcedure
Personal Precautions Avoid contact with skin and eyes. Avoid inhalation of dust.
Environmental Precautions Prevent the substance from entering drains or waterways.
Cleanup Methods For small spills, sweep up the solid material and place it in a suitable container for disposal.[1] For larger spills, more comprehensive cleanup procedures should be followed in accordance with institutional safety protocols.

Handling and Storage

Safe handling and storage practices are paramount for maintaining the integrity of the compound and ensuring personnel safety.

AspectRecommendations
Handling Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in handling areas.[1]
Storage Store in a refrigerated, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated, a NIOSH-approved respirator for particulates is recommended.

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for this compound are limited.

Data PointInformation
Acute Toxicity Oral: Harmful if swallowed (Category 4).[1] Dermal and Inhalation: Data not available.
Skin Corrosion/Irritation Data not available.
Serious Eye Damage/Irritation Data not available.
Carcinogenicity Data not available.
Ecotoxicity Data not available.

Risk Management Workflow

The following diagram illustrates a logical workflow for the risk assessment and management of this compound.

RiskManagementWorkflow cluster_prep Preparation & Assessment cluster_handling Safe Handling & PPE cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Identify Identify Compound: This compound ReviewSDS Review Safety Data Sheet Identify->ReviewSDS AssessRisks Assess Risks: Harmful if swallowed ReviewSDS->AssessRisks PlanWork Plan Experimental Protocol AssessRisks->PlanWork UseHood Use Fume Hood PlanWork->UseHood WearPPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat UseHood->WearPPE SafeHandling Follow Safe Handling Procedures WearPPE->SafeHandling StoreProperly Store Correctly: Refrigerated, Dry, Tightly Sealed SafeHandling->StoreProperly Spill Spill Occurs SafeHandling->Spill Potential Incident Exposure Exposure Occurs SafeHandling->Exposure Potential Incident Fire Fire Occurs SafeHandling->Fire Potential Incident Waste Generate Waste SafeHandling->Waste StoreProperly->Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Firefighting Use Appropriate Firefighting Measures Fire->Firefighting Cleanup->Waste Dispose Dispose of Waste According to Regulations Waste->Dispose

Caption: Risk Management Workflow for a Hazardous Chemical.

Experimental Protocols

Currently, no specific experimental protocols for the safety assessment of this compound are publicly available. Researchers should develop their own protocols in accordance with their institution's safety guidelines and the information provided in this document.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier and adhere to all applicable local, state, and federal regulations.

References

The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, transitioning from a heterocyclic curiosity to a privileged structural motif in a multitude of clinically successful therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of 7-azaindole derivatives. We delve into the key synthetic strategies employed for the construction and functionalization of this versatile core, detailed experimental protocols for the evaluation of their biological activity, and a comprehensive overview of their primary therapeutic targets. Particular emphasis is placed on their role as kinase inhibitors, with quantitative data on structure-activity relationships presented in structured tables for comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and logical representation of complex biological and chemical processes.

Introduction: The Rise of a Privileged Scaffold

The story of 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a testament to the power of isosteric replacement in drug design. As a bioisostere of the naturally occurring indole and the purine nucleobases, the introduction of a nitrogen atom into the benzene ring of indole profoundly modulates the scaffold's physicochemical properties, including solubility, hydrogen bonding capacity, and metabolic stability.[1] Initially explored for its interesting photophysical properties, the 7-azaindole core gained significant traction in medicinal chemistry with the realization that it could serve as an excellent hinge-binding motif for protein kinases.[2][3]

The pyridine nitrogen of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual hydrogen bonding capability allows 7-azaindole derivatives to mimic the interaction of the adenine base of ATP with the hinge region of the kinase active site, leading to potent and often selective inhibition.[3][4] This fundamental binding mode has been the basis for the development of numerous successful kinase inhibitors.

The first wave of significant interest in 7-azaindole derivatives as therapeutic agents began in the early 2000s, driven by the burgeoning field of targeted cancer therapy. The discovery that many cancers are driven by the aberrant activity of specific protein kinases fueled the search for small molecule inhibitors. The 7-azaindole scaffold provided a robust and synthetically tractable starting point for these efforts.

A pivotal moment in the history of 7-azaindole derivatives was the discovery and subsequent FDA approval of Vemurafenib (Zelboraf®) in 2011 for the treatment of BRAF V600E mutant melanoma.[4] This milestone validated the 7-azaindole core as a clinically relevant pharmacophore and spurred further investigation into its potential against a wide array of other kinase targets. Another notable example is Venetoclax (Venclexta®) , a BCL-2 inhibitor approved in 2016 for chronic lymphocytic leukemia, which, while not a kinase inhibitor, showcases the broader utility of the 7-azaindole scaffold in targeting protein-protein interactions.

Synthetic Strategies for 7-Azaindole Derivatives

The synthetic accessibility of the 7-azaindole core has been a significant driver of its widespread use in drug discovery. A variety of synthetic methods have been developed to construct the bicyclic ring system and to introduce diverse substituents at various positions, allowing for extensive structure-activity relationship (SAR) studies.

Classical and Modern Synthetic Methodologies

Several classical indole syntheses have been adapted for the preparation of 7-azaindoles, though often with modifications to account for the electronic nature of the pyridine ring. More contemporary methods, particularly those leveraging transition-metal catalysis, have greatly expanded the synthetic toolbox.

Key Synthetic Approaches Include:

  • Fischer Indole Synthesis: While less common for 7-azaindoles due to the electron-deficient nature of the pyridine ring, variations of the Fischer synthesis have been reported.[5]

  • Bartoli Indole Synthesis: This method, involving the reaction of nitroarenes with vinyl Grignard reagents, has been successfully applied to the synthesis of substituted 7-azaindoles.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira, Suzuki, and Buchwald-Hartwig couplings are extensively used to functionalize pre-formed 7-azaindole cores or to construct the ring system itself.[6][7] These reactions offer a high degree of flexibility and functional group tolerance.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many of the key reactions in 7-azaindole synthesis, leading to improved yields and reduced reaction times.[8]

General Synthetic Scheme for a 7-Azaindole Library

The following scheme illustrates a general and versatile approach for the synthesis of a library of substituted 7-azaindole derivatives, a common practice in the lead optimization phase of drug discovery.[9][10]

G cluster_0 Starting Material Preparation cluster_1 Core Formation cluster_2 Functionalization cluster_3 Library Generation 2_Amino_3_halopyridine 2-Amino-3-halopyridine Sonogashira_Coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) 2_Amino_3_halopyridine->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Coupling Cyclization Cyclization (e.g., base or metal-catalyzed) Sonogashira_Coupling->Cyclization Substituted_7_azaindole Substituted 7-Azaindole Cyclization->Substituted_7_azaindole Further_Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Substituted_7_azaindole->Further_Functionalization Diverse_7_Azaindole_Library Diverse 7-Azaindole Library Further_Functionalization->Diverse_7_Azaindole_Library

Caption: General workflow for the synthesis of a 7-azaindole library.

Therapeutic Applications and Key Targets

While initially explored for a range of biological activities, 7-azaindole derivatives have found their most significant application as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and other diseases.

Kinase Inhibition: A Privileged Interaction

The 7-azaindole scaffold's ability to form two key hydrogen bonds with the kinase hinge region makes it an ideal starting point for the design of ATP-competitive inhibitors.[3][4] Medicinal chemistry efforts have focused on modifying the substituents at various positions of the 7-azaindole ring to achieve high potency and selectivity for specific kinase targets.

Table 1: Selected 7-Azaindole-Based Kinase Inhibitors and their Primary Targets

Compound Name (if applicable)Target Kinase(s)Therapeutic AreaIC50 (nM)
VemurafenibBRAF V600EMelanoma13
PexidartinibCSF1RTenosynovial Giant Cell Tumor13
GSK1070916AAurora B/COncology (Investigational)3.5 (Aurora B)
DecernotinibJAK3Rheumatoid Arthritis (Investigational)-
Crizotinib (contains an aminopyridine, related scaffold)ALK, ROS1, METNon-Small Cell Lung Cancer24 (ALK)
7-azaindole derivativePI3KγImmuno-oncology (Investigational)0.5
Meriolin derivativeCDK9/CyclinTOncology (Preclinical)31 (CDK9)
7-azaindole derivativePIM-1Oncology (Preclinical)-
7-azaindole derivativeFGFR4Hepatocellular Carcinoma (Preclinical)-
7-azaindole derivativeROCKHypertension, Glaucoma (Preclinical)-

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[1][11][12][13]

Beyond Kinases: Targeting Protein-Protein Interactions

The versatility of the 7-azaindole scaffold extends beyond kinase inhibition. As exemplified by Venetoclax, it can also serve as a potent inhibitor of protein-protein interactions. In the case of Venetoclax, the 7-azaindole moiety is part of a larger molecule that mimics the BH3 domain of pro-apoptotic proteins, allowing it to bind with high affinity to the anti-apoptotic protein BCL-2 and restore the natural process of programmed cell death.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the targets of 7-azaindole derivatives are involved is crucial for rational drug design and for predicting both on-target efficacy and potential off-target effects.

The RAF-MEK-ERK Pathway and Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant proportion of melanomas. The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival leads to Vemurafenib Vemurafenib Vemurafenib->BRAF inhibits

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by Vemurafenib.

The BCL-2 Apoptotic Pathway and Venetoclax

Venetoclax restores the intrinsic apoptotic pathway by selectively inhibiting the anti-apoptotic protein BCL-2. This releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and cell death.

G BCL2 BCL-2 Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, BID) BCL2->Pro_Apoptotic sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK activate Mitochondrion Mitochondrion BAX_BAK->Mitochondrion form pores in Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: The BCL-2 mediated apoptotic pathway and the mechanism of action of Venetoclax.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development and characterization of 7-azaindole derivatives.

General Procedure for Synthesis of a 3-Substituted-7-Azaindole

This protocol describes a typical two-step procedure for the synthesis of a 3-substituted-7-azaindole via a Sonogashira coupling followed by cyclization.

Materials:

  • 2-Amino-3-iodopyridine

  • Substituted terminal alkyne

  • Pd(PPh3)2Cl2 (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA) (Base)

  • Toluene or DMF (Solvent)

  • Potassium tert-butoxide (t-BuOK) or other suitable base for cyclization

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., toluene/Et3N mixture), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

    • Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 2-amino-3-(alkynyl)pyridine intermediate.

  • Cyclization:

    • Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate in a suitable solvent (e.g., DMF or NMP).

    • Add a strong base, such as potassium tert-butoxide (2.0 eq), portion-wise at room temperature.

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford the desired 3-substituted-7-azaindole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a 7-azaindole derivative against a specific protein kinase using a luminescence-based assay.[14][15][16][17][18][19][20][21]

Materials:

  • Recombinant active protein kinase

  • Kinase substrate (e.g., a peptide or protein)

  • 7-azaindole test compound

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the 7-azaindole derivative in 100% DMSO.

    • Perform a serial dilution of the compound in kinase assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add the serially diluted compound or vehicle (DMSO control) to the wells of the microplate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

G Start Start Compound_Plate Prepare compound plate (serial dilutions) Start->Compound_Plate Add_Kinase_Substrate Add Kinase and Substrate Compound_Plate->Add_Kinase_Substrate Initiate_Reaction Initiate reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction Stop reaction and deplete ATP (add ADP-Glo™ Reagent) Incubate_30C->Stop_Reaction Incubate_RT1 Incubate at RT Stop_Reaction->Incubate_RT1 Detect_ADP Convert ADP to ATP and generate light (add Kinase Detection Reagent) Incubate_RT1->Detect_ADP Incubate_RT2 Incubate at RT Detect_ADP->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the development of various kinase inhibitors. The primary synthetic route detailed is the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This document includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further chemical modifications. Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAKs), which are implicated in numerous cancers and inflammatory diseases.[1][2][3][4] The abnormal activation of the FGFR signaling pathway, for instance, is a critical factor in the progression of several types of tumors, making FGFR an attractive target for cancer therapy.[1][2]

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring of the 5-fluoro-7-azaindole core.

Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_purification Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloromethyleniminium Salt) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartMat 5-Fluoro-1H-pyrrolo[2,3-b]pyridine StartMat->ReactionMix Hydrolysis Aqueous Workup (Hydrolysis) ReactionMix->Hydrolysis Product This compound Hydrolysis->Product Purify Column Chromatography Product->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
5-Fluoro-1H-pyrrolo[2,3-b]pyridine866319-00-8C₇H₅FN₂Starting material
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, as solvent and reagent
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OPReagent, handle with care (corrosive)
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, as solvent
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃For aqueous workup
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying organic layer
Silica Gel7631-86-9SiO₂For column chromatography
Ethyl Acetate141-78-6C₄H₈O₂Eluent for chromatography
Hexanes110-54-3C₆H₁₄Eluent for chromatography
Detailed Protocol
  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Mixture: After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Starting Material: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Expected Results
ParameterExpected Value
Yield 70-85%
Appearance Off-white to yellow solid
Purity (by NMR) >95%
Molecular Formula C₈H₅FN₂O[8]
Molecular Weight 164.14 g/mol [8]
CAS Number 1171920-17-4[8]

Application in Drug Discovery: Targeting FGFR Signaling

Derivatives of this compound are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][2] The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.[1] Abnormal activation of this pathway, through mutations or gene amplification, is a known driver of cell proliferation, migration, and angiogenesis in various cancers.[2] The inhibition of FGFR leads to the downregulation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.[1][2]

FGFR Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is an efficient and reliable method for producing this valuable intermediate. Its strategic importance in the development of targeted cancer therapies, particularly as a scaffold for FGFR inhibitors, underscores the need for robust and well-documented synthetic protocols. The procedures and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors.

References

Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a fluorinated derivative of 7-azaindole-3-carbaldehyde, has emerged as a critical building block in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of potent and selective inhibitors targeting a range of biological entities, including protein kinases and viral proteins. The pyrrolo[2,3-b]pyridine core, an isostere of indole, serves as an effective hinge-binding motif for many kinase inhibitors. The strategic placement of a fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidates.

This document provides detailed application notes on the use of this compound in the development of therapeutic agents, along with comprehensive experimental protocols for its synthesis and the evaluation of its derivatives.

Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors and antiviral agents.

Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h (a derivative of a related trifluoromethyl-pyrrolo[2,3-b]pyridine) has demonstrated significant inhibitory activity against FGFR1, 2, and 3.[1]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and malignancies. The 1H-pyrrolo[2,3-b]pyridine core is a key feature in several JAK inhibitors.

  • Other Kinase Targets: This scaffold has also been explored for the development of inhibitors against other kinases, such as Insulin-like Growth Factor-1 Receptor (IGF-1R) and IkappaB kinase (IKK).

Antiviral Agents
  • Influenza PB2 Inhibitors: The PB2 subunit of the influenza A virus RNA-dependent RNA polymerase is a promising target for antiviral drug development. A series of compounds incorporating the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton have been identified as potent PB2 inhibitors. Compound 12b from this series has shown promising activity.[2]

Data Presentation

The following tables summarize the quantitative data for representative compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
4h FGFR174T1 (mouse breast cancer)Not explicitly stated
FGFR29MDA-MB-231Not explicitly stated
FGFR325MCF-7Not explicitly stated
FGFR4712

Data for compound 4h, a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is presented as a representative example of the potential of the core scaffold.[1]

Table 2: Biological Activity of 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives as Influenza PB2 Inhibitors

CompoundBinding Affinity (KD, µM) - SPRBinding Affinity (KD, µM) - ITCAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)
12b 0.110.191.025>100

[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) using the Vilsmeier-Haack reaction.

Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF and add it to the dropping funnel.

  • Add the solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase, such as FGFR or JAK, using a luminescence-based ATP detection assay.

Materials:

  • Recombinant kinase (e.g., FGFR1, JAK3)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase and substrate in the kinase assay buffer. Add this mix to all wells except the negative control.

  • Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:

    • Adding the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This protocol describes the determination of the antiproliferative activity of test compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., 4T1, MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G Synthesis Workflow for this compound A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (DMF, POCl3) B->C D This compound C->D

Synthesis of the target carbaldehyde.

G Kinase Inhibitor Development Workflow A This compound B Chemical Synthesis (e.g., condensation, reduction) A->B C Library of Derivatives B->C D In Vitro Kinase Assay (IC50 determination) C->D E Cellular Antiproliferative Assay (IC50 determination) D->E F Lead Compound Identification E->F

Drug discovery workflow for kinase inhibitors.

G FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols for Kinase Inhibitor Design Using 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, is a pivotal building block in the design and synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, acting as an ATP-competitive hinge-binding motif. The pyridine nitrogen and the pyrrole -NH group form crucial bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1][2][3] The fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity against various kinase targets.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases, such as the FGFR, PI3K/AKT/mTOR, and JAK/STAT pathways.

Kinase Targets and Signaling Pathways

The 7-azaindole scaffold has been successfully employed in the development of inhibitors for a wide range of kinases. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases, when aberrantly activated, can drive cell proliferation, survival, and angiogenesis in various cancers.[4]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its frequent deregulation in cancer makes it a prime target for therapeutic intervention.[5][6]

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are essential for cytokine signaling via the JAK/STAT pathway, which plays a critical role in immunity and inflammation. JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.[7][8]

Data Presentation: Inhibitory Activity of 5-Fluoro-7-Azaindole Derivatives

The following tables summarize the inhibitory activities of various kinase inhibitors built upon the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) scaffold. While not all of these compounds are explicitly synthesized from the 3-carbaldehyde, their structures are representative of the types of molecules that can be accessed from this versatile starting material.

Table 1: FGFR Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)
Compound AFGFR174T1 (Breast Cancer)130
Compound BFGFR29N/AN/A
Compound CFGFR325N/AN/A

Data adapted from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

Table 2: PI3K Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)
Compound DPI3Kα0.23MCF-7 (Breast Cancer)110
Compound EPI3Kβ1.8N/AN/A
Compound FPI3Kδ0.45N/AN/A
Compound GPI3Kγ0.11N/AN/A

Data adapted from studies on 7-azaindole derivatives as PI3K inhibitors.

Table 3: JAK and other Kinase Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)
Tofacitinib-likeJAK11.1N/AN/A
Tofacitinib-likeJAK220N/AN/A
Tofacitinib-likeJAK31.2N/AN/A
Cdc7 InhibitorCdc720N/AN/A

Data adapted from various studies on azaindole-based kinase inhibitors.[9][10]

Experimental Protocols

The aldehyde group at the C3 position of this compound is a versatile functional group for elaboration into a variety of kinase inhibitor scaffolds. Key synthetic transformations include reductive amination to introduce substituted amines and Knoevenagel condensation to form α,β-unsaturated systems.

Synthetic Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of 3-(aminomethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, a common structural motif in kinase inhibitors.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

    • Acetic acid (catalytic amount, optional)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of this compound in anhydrous DCE, add the desired amine.

    • The mixture is stirred at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl) derivative.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines the synthesis of 3-(2-substituted-vinyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, which can serve as intermediates or as final kinase inhibitors.

  • Materials:

    • This compound (1.0 equiv)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

    • Piperidine or another basic catalyst (catalytic amount)

    • Ethanol or another suitable solvent

  • Procedure:

    • Dissolve this compound and the active methylene compound in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired Knoevenagel condensation product.[1]

Biochemical and Cellular Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against a target kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP

    • Synthesized inhibitor (test compound)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of an inhibitor to block kinase signaling within a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Cell culture medium and supplements

    • Synthesized inhibitor (test compound)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (phospho-specific for the kinase or its substrate, and total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

    • If required, stimulate the signaling pathway with an appropriate growth factor for a short period before lysis.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal loading.

Visualizations

Synthetic Workflow

G A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C F Knoevenagel Condensation (e.g., Piperidine) A->F B Primary/Secondary Amine B->C D 3-(Aminomethyl)-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivatives C->D H Kinase Inhibitors D->H E Active Methylene Compound E->F G 3-(2-Substituted-vinyl)-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivatives F->G G->H

Caption: General synthetic routes from the starting aldehyde.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions B Incubate (Kinase Reaction) A->B C Add Detection Reagent (e.g., ADP-Glo) B->C D Measure Signal (Luminescence) C->D E IC50 Determination D->E F Seed and Treat Cells with Inhibitor G Cell Lysis F->G H Western Blot for Phospho-protein G->H I Analyze Inhibition of Signaling Pathway H->I

Caption: Workflow for evaluating kinase inhibitor activity.

Signaling Pathways

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus PLCg->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Inhibitor FGFR Inhibitor (e.g., from 5-Fluoro- 7-azaindole scaffold) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and its inhibition.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibitor PI3K Inhibitor (e.g., from 5-Fluoro- 7-azaindole scaffold) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Nucleus Nucleus (Gene Transcription for Inflammation & Immunity) STAT_dimer->Nucleus Translocates to Inhibitor JAK Inhibitor (e.g., from 5-Fluoro- 7-azaindole scaffold) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Fluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 5-fluoro-7-azaindole to synthesize 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This key intermediate is valuable in the development of various therapeutic agents. The protocol is based on established methods for the formylation of indole and azaindole derivatives.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[2][3] In the case of indoles and azaindoles, formylation preferentially occurs at the C3 position due to the high electron density at this position. The resulting 3-formyl derivatives are crucial building blocks in medicinal chemistry.

Reaction Scheme

G cluster_0 Vilsmeier-Haack Formylation of 5-Fluoro-7-Azaindole 5-Fluoro-7-Azaindole reagents + POCl₃, DMF arrow product workup Aqueous Workup

Caption: General scheme of the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of related indole compounds, providing a comparative overview.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-2-methyl-anilinePOCl₃, DMF0584[4]
5-Chloro-2-methyl-anilinePOCl₃, DMF90891[4]
2-MethylanilinePOCl₃, DMF85593[4]
3-Amino-4-methylpyridinesPOCl₃, DMFNot specifiedNot specifiedGood[5]

Experimental Protocol

This protocol is adapted from the synthesis of 5-fluoro-1H-indole-3-carbaldehyde.[4]

Materials:

  • 5-Fluoro-7-azaindole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF. Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: To a separate flask containing a solution of 5-fluoro-7-azaindole in anhydrous DMF, slowly add the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the mixture to an appropriate temperature (a starting point of 80-90 °C can be considered, as is common for less reactive substrates) and maintain it for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Precipitation: Slowly add saturated sodium carbonate solution to the mixture with stirring until the pH becomes alkaline. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If a precipitate does not form, extract the aqueous solution with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5] The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow

G start Start prepare_reagent Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) start->prepare_reagent add_substrate Add 5-Fluoro-7-Azaindole in DMF at 0-5°C prepare_reagent->add_substrate react Stir at Room Temperature (1-2h) Then Heat (5-8h) add_substrate->react workup Quench with Ice Water react->workup neutralize Neutralize with Saturated Na₂CO₃ Solution workup->neutralize isolate Isolate Product (Filtration or Extraction) neutralize->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Workflow for the Vilsmeier-Haack formylation.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[2] The electron-rich 5-fluoro-7-azaindole then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up yields the final this compound.

G cluster_0 Mechanism A Formation of Vilsmeier Reagent (DMF + POCl₃) B Electrophilic Attack by 5-Fluoro-7-Azaindole A->B C Formation of Iminium Salt Intermediate B->C D Hydrolysis during Aqueous Workup C->D E Final Product: 5-Fluoro-7-Azaindole-3-carboxaldehyde D->E

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

Safety Precautions

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier reagent.

These application notes provide a comprehensive guide for the successful synthesis of 5-fluoro-7-azaindole-3-carboxaldehyde via the Vilsmeier-Haack reaction. Researchers should optimize the reaction conditions for their specific setup to achieve the best results.

References

Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "kinase privileged fragment" in modern medicinal chemistry. Its structure is a bioisostere of indole, offering enhanced solubility and superior bioavailability.[1] The defining feature of the 7-azaindole scaffold is its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region.[2][3][4][5][6] This bidentate interaction, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole NH serves as a donor, provides a strong anchor for inhibitors within the ATP-binding pocket of a wide array of kinases.[3][6]

This has led to the development of numerous kinase inhibitors for cancer therapy.[7] A landmark example is Vemurafenib (PLX4032), a potent BRAF V600E inhibitor approved for the treatment of metastatic melanoma, which was developed from this versatile scaffold.[2][3][4][8] The success of Vemurafenib underscores the vast potential of the 7-azaindole core in generating targeted cancer therapeutics.[8][9][10][11]

The subject of this guide, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , is a strategically functionalized derivative of the 7-azaindole core. The introduction of a fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of derivative compounds. The carbaldehyde group at the 3-position serves as a versatile chemical handle, providing a reactive site for the synthesis of diverse compound libraries, making it an invaluable starting material for drug discovery campaigns targeting various protein kinases.[12]

Core Application: A Versatile Building Block for Kinase Inhibitor Synthesis

The primary application of this compound in cancer research is its use as a foundational scaffold for the synthesis of novel kinase inhibitors. The aldehyde functionality at the C3 position is a key reactive site for building out diverse chemical structures to explore the vast chemical space around the 7-azaindole core.

Rationale for Derivatization at the C3 Position

Structure-activity relationship (SAR) studies of numerous 7-azaindole-based inhibitors have revealed that substituents at the C3 position often extend into the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties without disrupting the critical hinge-binding interactions.

Synthetic Workflow for Kinase Inhibitor Library Generation

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase A Start: this compound B Reaction: Reductive Amination with Primary Amines (R-NH2) A->B Versatile aldehyde handle C Diverse Library of C3-Substituted 7-Azaindole Derivatives B->C Generation of diversity D Biochemical Kinase Assay (e.g., BRAF, FGFR, Cdc7) C->D Primary screen E Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E Validate cellular activity F Hit Identification & Lead Optimization E->F Identify potent & selective compounds G In Vivo Xenograft Studies F->G Evaluate efficacy in a biological system

Caption: Generalized workflow for kinase inhibitor discovery using the title compound.

Protocols

Protocol 1: Synthesis of a C3-Aminomethyl 7-Azaindole Derivative Library via Reductive Amination

This protocol describes a robust method for generating a library of diverse 7-azaindole derivatives by reacting the aldehyde with a panel of primary amines. Reductive amination is a reliable and widely used reaction in medicinal chemistry for its efficiency and broad substrate scope.

Materials:

  • This compound

  • A diverse library of primary amines (R-NH₂)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCM, add the primary amine (1.1 equivalents) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the desired product.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C3-aminomethyl derivative.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the newly synthesized compounds against a target kinase (e.g., BRAF V600E, FGFR1, Cdc7). This example uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., BRAF V600E)

  • Kinase-specific substrate peptide

  • Synthesized 7-azaindole derivatives (dissolved in DMSO)

  • Staurosporine (positive control for inhibition)

  • DMSO (negative control)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of the assay plate. Include wells for the positive control (staurosporine) and negative control (DMSO).

  • Kinase Reaction Initiation: Add the kinase and its specific substrate to each well containing the compounds.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

  • ATP Addition: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1-2 hours. Causality Note: The incubation time is critical and should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: After a short incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Control-Staurosporine BRAF V600E5.8
Derivative-A BRAF V600E25.4
Derivative-B BRAF V600E150.2
Derivative-C BRAF V600E>10,000
Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment with the synthesized compounds. It is a crucial secondary screen to confirm that biochemical inhibition translates to anti-proliferative effects in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF V600E)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 7-azaindole derivatives (dissolved in DMSO)

  • Positive control drug (e.g., Vemurafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds, positive control, and DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours. Causality Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the viability data against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Many kinases targeted by 7-azaindole derivatives, such as BRAF, are key components of critical signaling pathways that drive cancer cell proliferation and survival.[8] The diagram below illustrates the inhibition of the MAPK pathway by a BRAF V600E inhibitor derived from the 7-azaindole scaffold.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a BRAF V600E inhibitor.

Vemurafenib, a type I kinase inhibitor, binds to the ATP-binding pocket of the active conformation of BRAF V600E.[8] This binding event prevents the phosphorylation of MEK1/2, thereby blocking downstream signaling through the MAPK pathway.[8] The ultimate result is the arrest of the cell cycle and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[8]

Conclusion and Future Directions

This compound is a high-value starting material for the development of novel kinase inhibitors in cancer research. Its strategic functionalization allows for the rapid synthesis of diverse compound libraries, which can be efficiently screened to identify potent and selective inhibitors. The protocols provided herein offer a comprehensive guide for researchers to leverage this versatile scaffold in their drug discovery efforts. Future work could involve exploring other chemical transformations of the aldehyde group, such as Wittig reactions or condensations, to further expand the chemical diversity of the resulting inhibitor libraries. Moreover, this scaffold is not limited to BRAF and can be used to target other kinases like FGFR, Cdc7, and ALK, making it a cornerstone for broad-based oncology research.[7][12][13]

References

Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif, a fluorinated 7-azaindole, is recognized as a privileged scaffold, particularly in the development of kinase inhibitors. The pyrrolo[2,3-b]pyridine core can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active sites of various kinases. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. The aldehyde functional group at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules.

These application notes provide an overview of the utility of this compound as a precursor for the synthesis of potent pharmaceutical compounds targeting key players in disease signaling pathways, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and the influenza virus polymerase basic protein 2 (PB2).

Pharmaceutical Applications and Target Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of several important therapeutic targets.

1. Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, playing a central role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and cancers. The 7-azaindole scaffold is a core component of several approved and clinical-stage JAK inhibitors, such as Tofacitinib. The aldehyde functionality of this compound can be utilized to synthesize analogous structures.

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR 1. Binding & Dimerization RAS RAS-MAPK Pathway FGFR->RAS 2. Autophosphorylation & Downstream Signaling PI3K PI3K-AKT Pathway FGFR->PI3K 2. Autophosphorylation & Downstream Signaling PLCg PLCγ Pathway FGFR->PLCg 2. Autophosphorylation & Downstream Signaling Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation 3. Cellular Response PI3K->Proliferation 3. Cellular Response PLCg->Proliferation 3. Cellular Response Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition Influenza PB2 Inhibition cluster_host Host Cell Nucleus cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. 'Cap-snatching' Polymerase Viral RNA Polymerase (PA, PB1) PB2->Polymerase 2. Primer for Transcription Viral_mRNA Viral mRNA Synthesis Polymerase->Viral_mRNA Replication Virus Replication Viral_mRNA->Replication Inhibitor PB2 Inhibitor (e.g., Pimodivir) Inhibitor->PB2 Inhibition Experimental_Workflow_Chalcone Start This compound + R-substituted acetophenone Reaction Dissolve in Methanol Add Potassium Hydroxide Stir at 50°C for 5 hours Start->Reaction Workup Pour into water Extract with Ethyl Acetate Reaction->Workup Purification Dry organic layer (Na2SO4) Filter and concentrate Column Chromatography Workup->Purification Product Chalcone-like Intermediate Purification->Product

Application Note: A Detailed Protocol for the Reductive Amination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole scaffold, specifically 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole. This core is present in numerous kinase inhibitors and other therapeutic agents. The functionalization of this scaffold is crucial for the development of new drug candidates. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds, converting carbonyl compounds into amines. This application note provides a detailed experimental procedure for the reductive amination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The protocol described herein utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for this transformation, minimizing side reactions and being compatible with a wide range of functional groups.

Principle of the Method

The reductive amination process involves the initial reaction of the aldehyde group of this compound with a primary or secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a hydride-based reducing agent, in this case, sodium triacetoxyborohydride (STAB), to yield the corresponding amine. The reaction is typically performed in a one-pot fashion in an aprotic solvent.

Materials and Methods

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Flash chromatography system (optional)

  • NMR spectrometer for product characterization

  • Mass spectrometer for molecular weight confirmation

Experimental Protocol

A representative experimental workflow for the reductive amination is depicted below.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and Amine in anhydrous DCM add_reductant Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0 °C start->add_reductant react Stir at room temperature for 12-24 hours add_reductant->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry filter_evap Filter and concentrate in vacuo dry->filter_evap purify Purify crude product by flash column chromatography filter_evap->purify analyze Characterize the pure product (NMR, MS) purify->analyze

Figure 1: Experimental workflow for the reductive amination.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired amine.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following table provides representative quantitative data for the reductive amination of this compound with benzylamine as a model substrate.

ParameterValue
Reactants
This compound1.0 mmol (164.14 mg)
Benzylamine1.1 mmol (117.86 mg, 0.114 mL)
Sodium Triacetoxyborohydride (STAB)1.5 mmol (317.94 mg)
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Concentration0.1 M
Temperature0 °C to Room Temperature
Reaction Time16 hours
Results
ProductN-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline
Expected Yield75-90%
Purification MethodFlash Column Chromatography

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.

  • Quenching of the reaction should be done slowly and carefully, as gas evolution may occur.

This application note provides a reliable and detailed protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride offers a mild and efficient method for the synthesis of a variety of amine derivatives from this important heterocyclic aldehyde. This procedure is amenable to a range of primary and secondary amines and can be readily adapted for the synthesis of libraries of compounds for drug discovery and development.

Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a fluorinated derivative of 7-azaindole, is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD). Its rigid bicyclic core can serve as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The fluorine substitution can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The aldehyde functional group provides a reactive handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to increase potency and develop lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, with a focus on kinase targets such as Fibroblast Growth Factor Receptors (FGFR) and the influenza virus PB2 protein.

Application Notes

The 1H-pyrrolo[2,3-b]pyridine scaffold is a known hinge-binding motif for many kinases, mimicking the adenine core of ATP. The addition of a fluorine atom at the 5-position can introduce favorable interactions within the ATP-binding pocket. The aldehyde at the 3-position allows for straightforward chemical modification to explore structure-activity relationships (SAR) and optimize fragment hits.

Key Applications:

  • Kinase Inhibitor Development: This fragment is a prime candidate for screening against a wide range of protein kinases implicated in oncology, inflammation, and other diseases. The 7-azaindole core is a privileged scaffold in many approved kinase inhibitors.

  • Influenza PB2 Inhibitor Discovery: Derivatives of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase, a key target for antiviral drug development.[1]

  • Fragment Growing and Linking: The aldehyde functionality can be readily converted into other functional groups (e.g., amines, alcohols, alkenes) to enable the growth of the fragment into adjacent pockets of the target protein or to link it with other nearby fragments.

Quantitative Data Summary

While specific binding data for the this compound fragment itself is not widely published, the following table summarizes the activity of more complex derivatives that incorporate this core scaffold. This data illustrates the potential of this fragment as a starting point for developing potent inhibitors.

Compound/DerivativeTargetAssay TypeQuantitative MetricValueReference
Compound 12b Influenza A PB2SPRKD0.11 µM[1]
ITCKD0.19 µM[1]
Influenza A VirusAntiviral ActivityEC501.025 µM[1]
CytotoxicityCC50>100 µM[1]
Compound 4h FGFR1Kinase AssayIC507 nM[2]
FGFR2Kinase AssayIC509 nM[2]
FGFR3Kinase AssayIC5025 nM[2]
FGFR4Kinase AssayIC50712 nM[2]

Signaling Pathways

Understanding the signaling pathways of the target protein is crucial for designing effective inhibitors. Below are diagrams of the FGFR and Influenza PB2 related pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus

Caption: FGFR Signaling Pathway.

PB2_Inhibition_Pathway cluster_virus Influenza Virus cluster_host_cell Host Cell vRNP Viral RNP (PB2, PB1, PA, NP) pre_mRNA Host pre-mRNA (with 5' cap) vRNP->pre_mRNA binds mavs MAVS (Mitochondria) vRNP->mavs inhibits capped_primer Capped RNA Primer pre_mRNA->capped_primer cleavage (Cap-snatching) viral_mRNA Viral mRNA capped_primer->viral_mRNA primes transcription viral_proteins Viral Proteins viral_mRNA->viral_proteins translation ifn_induction IFN Induction mavs->ifn_induction antiviral_response Antiviral Response ifn_induction->antiviral_response inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->vRNP inhibits

Caption: Influenza PB2 Function and Inhibition.

Experimental Protocols

The following are generalized protocols for using this compound in a fragment-based screening campaign. These should be adapted based on the specific target protein and available instrumentation.

Protocol 1: Fragment Screening using NMR Spectroscopy (Ligand-Observed Methods)

This protocol outlines the use of Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) NMR experiments to detect the binding of the fragment to a target protein.

1. Materials and Reagents:

  • This compound (stock solution in d6-DMSO)

  • Target protein (e.g., FGFR1 kinase domain) in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 99.9% D2O)

  • NMR tubes

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

2. Experimental Workflow:

NMR_Screening_Workflow prep_samples 1. Sample Preparation - Fragment-only control - Fragment + Protein sample acquire_ref 2. Acquire Reference Spectra - 1D ¹H NMR of fragment-only prep_samples->acquire_ref acquire_std 3. Acquire STD-NMR Spectra - Saturate protein resonances - Observe signal transfer to bound ligand prep_samples->acquire_std acquire_wl 4. Acquire WaterLOGSY Spectra - Observe NOE from bulk water to ligand prep_samples->acquire_wl analyze 5. Data Analysis - Compare spectra with and without protein - Positive STD signal indicates binding - Sign inversion in WaterLOGSY indicates binding acquire_ref->analyze acquire_std->analyze acquire_wl->analyze hit_validation 6. Hit Validation - Titration experiments for K_D determination analyze->hit_validation

Caption: NMR-based Fragment Screening Workflow.

3. Detailed Methodology:

  • Sample Preparation:

    • Prepare a 100 mM stock solution of this compound in d6-DMSO.

    • Prepare two NMR samples:

      • Control Sample: 5 µL of the fragment stock solution in 495 µL of NMR buffer (final fragment concentration: 1 mM).

      • Protein Sample: 5 µL of the fragment stock solution and a final concentration of 10-20 µM of the target protein in a total volume of 500 µL of NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum for the control sample.

    • For the protein sample, acquire STD and WaterLOGSY spectra.

      • STD: Use a train of Gaussian pulses to selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1 to 0 ppm). The on-resonance saturation time should be optimized (typically 1-2 seconds). An off-resonance spectrum is also acquired for subtraction.

      • WaterLOGSY: Utilize selective inversion of the water resonance and observe the transfer of magnetization to the ligand.

  • Data Analysis:

    • In the STD spectrum, the appearance of signals corresponding to the fragment indicates that it binds to the protein.

    • In the WaterLOGSY experiment, a change in the sign of the fragment's peaks from positive (in the control) to negative (in the presence of the protein) confirms binding.

  • Hit Validation (Titration):

    • To estimate the dissociation constant (KD), perform a titration by acquiring a series of 1D ¹H or 2D ¹H-¹⁵N HSQC (if using a labeled protein) spectra with a fixed protein concentration and increasing concentrations of the fragment.

    • Monitor the chemical shift perturbations (CSPs) of the protein or ligand signals and fit the data to a suitable binding isotherm.

Protocol 2: Fragment Screening using X-Ray Crystallography

This protocol describes the process of soaking the fragment into pre-formed crystals of the target protein to determine its binding mode.

1. Materials and Reagents:

  • Crystals of the target protein.

  • This compound.

  • Soaking solution (typically the mother liquor from crystallization with the addition of the fragment).

  • Cryoprotectant.

  • X-ray diffraction equipment (synchrotron source is recommended).

2. Experimental Workflow:

XRay_Screening_Workflow grow_crystals 1. Grow Protein Crystals prepare_soak 2. Prepare Soaking Solution - Dissolve fragment in mother liquor grow_crystals->prepare_soak soak_crystals 3. Soak Crystals - Transfer crystals to soaking solution - Incubate for a defined time prepare_soak->soak_crystals cryo_protect 4. Cryo-protection - Briefly transfer soaked crystals to cryoprotectant soak_crystals->cryo_protect collect_data 5. X-ray Data Collection - Mount and freeze crystal - Collect diffraction data cryo_protect->collect_data process_solve 6. Data Processing and Structure Solution - Process diffraction data - Solve structure by molecular replacement - Analyze electron density maps for ligand collect_data->process_solve

Caption: X-Ray Crystallography Fragment Screening Workflow.

3. Detailed Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving this compound in the protein's crystallization mother liquor to a final concentration of 10-50 mM. The DMSO concentration should be kept below a level that degrades crystal quality.

    • Transfer a protein crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from minutes to hours, depending on the crystal packing and porosity.

  • Cryo-protection and Data Collection:

    • Briefly move the soaked crystal to a cryoprotectant solution (mother liquor containing the fragment and a cryoprotectant like glycerol or ethylene glycol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure, typically using molecular replacement with a known apo-structure of the protein.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for unmodeled density in the active site or other potential binding pockets that corresponds to the shape of the fragment.

    • If clear density is observed, model the fragment into the density and refine the structure. The resulting model will reveal the binding site, orientation, and key interactions of the fragment with the protein.

Conclusion

This compound is a high-value fragment for initiating drug discovery projects, particularly against kinase and viral targets. Its favorable structural and chemical properties make it an excellent starting point for optimization using standard FBDD techniques. The protocols and data presented here provide a framework for researchers to effectively utilize this versatile fragment in their drug discovery endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, gene amplification, or fusions, is a known driver in a variety of human cancers, making FGFRs attractive targets for therapeutic intervention.[2][3][4] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors.[5][6][7][8][9] This document provides detailed protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives and their evaluation as FGFR inhibitors, along with a summary of their biological activity.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to an FGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, ultimately leading to cellular responses such as proliferation, survival, and migration.[1][10][11][12]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellularResponse Cellular Response (Proliferation, Survival, Migration) ERK->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 DAG->CellularResponse IP3->CellularResponse

Caption: FGFR Signaling Pathway.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A general synthetic route to novel 1H-pyrrolo[2,3-b]pyridine derivatives has been developed, allowing for the exploration of structure-activity relationships (SAR). The synthesis of a particularly potent pan-FGFR inhibitor, compound 4h , is outlined below as a representative example.[2][3]

Experimental Workflow for Synthesis and Evaluation

experimental_workflow Start Starting Material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Reaction Reaction with R-substituted aldehyde Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Synthesized 1H-pyrrolo[2,3-b]pyridine Derivative Characterization->Inhibitor KinaseAssay In vitro FGFR Kinase Assay Inhibitor->KinaseAssay CellAssay Cell-based Assays (Proliferation, Apoptosis) Inhibitor->CellAssay DataAnalysis Data Analysis (IC50 determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: Experimental Workflow.

Protocol: Synthesis of Compound 4h

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • R-substituted aldehyde (specific aldehyde for 4h is required from the source)

  • Appropriate solvent (e.g., ethanol)

  • Catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add the R-substituted aldehyde.

  • The reaction mixture is then heated to 50 °C and stirred for a specified time until the reaction is complete (monitored by TLC).[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the final compound 4h .

  • The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: FGFR Kinase Inhibition

The inhibitory activity of the synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases is determined using in vitro kinase assays.

Protocol: In Vitro FGFR Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits.[13][14][15]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[14]

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (as a control).[13]

  • Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase buffer.[13]

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific FGFR isoform.[13]

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-4. Compound 4h demonstrates potent, pan-FGFR inhibition.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1 1900---
4h 7925712

Data sourced from Jin et al., 2021.[2][3]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable starting point for the design of potent FGFR inhibitors. The synthetic and screening protocols outlined in this document provide a robust framework for the discovery and characterization of novel derivatives. Compound 4h has been identified as a lead compound with potent pan-FGFR inhibitory activity, warranting further investigation and optimization for potential therapeutic applications in oncology.[3]

References

Application Notes and Protocols for the Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a fluorinated derivative of 7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and quality of this intermediate for successful drug discovery and development programs. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

PropertyValue
CAS Number 1171920-17-4
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and Methanol

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

Disclaimer: The following data are illustrative and represent expected chemical shifts for this compound based on analogous structures. Actual experimental values may vary.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
12.5 (br s, 1H)Broad Singlet
9.95 (s, 1H)Singlet
8.60 (s, 1H)Singlet
8.45 (d, J = 2.5 Hz, 1H)Doublet
8.10 (d, J = 2.5 Hz, 1H)Doublet

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024-4096 scans).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Table 2: Representative Mass Spectrometry Data

Disclaimer: The following data are illustrative and represent expected values for this compound.

Technique Parameter Expected Value
HRMS (ESI+) [M+H]⁺ Calculated165.0468
[M+H]⁺ Observed165.0465
MS/MS Fragmentation Precursor Ion (m/z)165.0
Major Fragment Ions (m/z)136.0 (loss of CHO), 109.0 (loss of C₂H₂N)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • HRMS Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Calibrate the instrument to ensure high mass accuracy.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass and elemental composition from the HRMS data. Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

Table 3: Representative HPLC Method Parameters and Results

Disclaimer: The following data are illustrative and represent a typical HPLC profile for this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 minutes
Purity >98% (by peak area)

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standard and sample solutions and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample based on the relative peak area of the main component.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which serves as a final confirmation of its empirical formula.

Table 4: Representative Elemental Analysis Data

Disclaimer: The following data are illustrative and represent the expected elemental composition of this compound.

Element Calculated (%) Found (%)
Carbon (C) 58.5458.49
Hydrogen (H) 3.073.11
Nitrogen (N) 17.0717.01

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) of this compound.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the calculated values for the molecular formula C₈H₅FN₂O.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a novel heterocyclic aldehyde like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms hplc HPLC-UV/DAD purification->hplc elemental Elemental Analysis purification->elemental data_analysis Data Integration & Analysis nmr->data_analysis ms->data_analysis hplc->data_analysis elemental->data_analysis confirmation Structure & Purity Confirmed data_analysis->confirmation

Caption: Experimental workflow for the characterization of a novel compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques used to confirm the structure and purity of the target compound.

logical_relationship Compound This compound NMR NMR (Connectivity) Compound->NMR MS Mass Spec (Molecular Formula) Compound->MS HPLC HPLC (Purity) Compound->HPLC Elemental Elemental Analysis (Composition) Compound->Elemental NMR->MS Confirms fragments MS->NMR Confirms mass Elemental->MS Confirms formula

Caption: Interrelation of analytical methods for compound characterization.

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 5-fluoro-7-azaindole, is a critical building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in numerous developmental drugs, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to the pharmaceutical industry.

These application notes provide a detailed protocol for the scale-up synthesis of this compound via the Vilsmeier-Haack reaction. The protocol is designed to be a robust and reproducible method suitable for multi-gram to kilogram scale production.

Synthetic Strategy

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then reacts with the electron-rich pyrrole ring of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, primarily at the C3 position, to yield the desired aldehyde after aqueous work-up.[3]

Scale-Up Considerations

Scaling up the Vilsmeier-Haack reaction requires careful attention to several factors:

  • Thermal Management: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process.[4] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. Slow, controlled addition of POCl₃ to DMF at low temperatures is a critical safety measure.

  • Reagent Addition: The addition of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine solution to the Vilsmeier reagent should also be controlled to manage the reaction exotherm.

  • Work-up and Quenching: The quenching of the reaction mixture with a basic solution is also exothermic and requires a controlled addition to a well-stirred vessel.

  • Purification: While silica gel chromatography is suitable for small-scale purification, it is often impractical and costly for large-scale production.[5] Recrystallization is a more economical and scalable method for obtaining the product with high purity.[6][7]

Experimental Protocols

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 100 g scale)Notes
5-Fluoro-1H-pyrrolo[2,3-b]pyridine136.131.0100 gStarting material
N,N-Dimethylformamide (DMF)73.096.0322 mL (2.92 mol)Anhydrous, reaction solvent
Phosphorus oxychloride (POCl₃)153.331.5101 mL (1.10 mol)Reagent grade
Dichloromethane (DCM)84.93-1 LAnhydrous, for dissolving substrate
Sodium Hydroxide (NaOH)40.00-~200 g in 2 L of waterFor quenching and pH adjustment
Ethyl Acetate88.11-As requiredFor extraction
Brine (Saturated NaCl solution)--As requiredFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As requiredFor drying
Ethanol46.07-As requiredFor recrystallization
Water18.02-As requiredFor recrystallization
Reaction Parameters
ParameterValue
Reaction Temperature0-5 °C (Vilsmeier reagent formation)
20-25 °C (Formylation)
Reaction Time1-2 hours (Vilsmeier reagent formation)
12-16 hours (Formylation)
Expected Yield75-85%
Purity (after recrystallization)>98%
Synthesis Protocol
  • Vilsmeier Reagent Preparation:

    • In a dry, 5 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a temperature probe, add anhydrous N,N-dimethylformamide (322 mL).

    • Cool the DMF to 0-5 °C using a circulating chiller.

    • Slowly add phosphorus oxychloride (101 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a thick, white precipitate (the Vilsmeier reagent) will be observed.

  • Formylation Reaction:

    • In a separate flask, dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (100 g) in anhydrous dichloromethane (1 L).

    • Slowly add the solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours. Maintain the internal temperature between 20-25 °C.

    • Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • In a separate 10 L reactor, prepare a solution of sodium hydroxide in water (2 M). Cool this solution to 10-15 °C.

    • Carefully and slowly quench the reaction mixture by adding it to the cold sodium hydroxide solution with vigorous stirring. This step is highly exothermic; control the addition rate to maintain the temperature below 30 °C.

    • Adjust the pH of the resulting mixture to 8-9 with the sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine all organic layers and wash with brine (2 x 500 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of a hot ethanol/water mixture (e.g., starting with a 9:1 ratio) until the solid completely dissolves.[8]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water.

    • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Visualizations

G Vilsmeier-Haack Reaction Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Starting_Material 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Starting_Material->Iminium_Salt + Vilsmeier Reagent Final_Product This compound Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Chemical pathway for the synthesis of the target aldehyde.

G Experimental Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep formylation Add Starting Material Solution (Formylation at 20-25 °C) reagent_prep->formylation workup Quench with NaOH(aq) (pH adjustment to 8-9) formylation->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry with Na₂SO₄ and Concentrate extraction->drying purification Recrystallize from Ethanol/Water drying->purification final_product Final Product purification->final_product

Caption: Step-by-step workflow for the scaled-up synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic.[4] Strict temperature control is essential to prevent uncontrolled reactions. Ensure a reliable cooling system is in place and that reagents are added slowly and in a controlled manner.

  • Sodium Hydroxide (NaOH): is a corrosive base. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane and ethyl acetate are flammable and should be handled away from ignition sources. Use in a well-ventilated area.

References

Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in the Synthesis of JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a critical building block in the synthesis of highly selective Janus kinase 3 (JAK3) inhibitors. The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine and growth factor signaling pathways that regulate immune responses and cellular proliferation.[1] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.[1]

JAK3, in particular, is primarily associated with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, making it a key player in the development and function of T-cells and Natural Killer (NK) cells.[2] Its restricted expression pattern in hematopoietic cells makes it an attractive therapeutic target for immunomodulatory drugs with potentially fewer side effects compared to broader-spectrum JAK inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of selective JAK3 inhibitors, with a focus on the clinical candidate ritlecitinib (PF-06651600).

Data Presentation: Kinase Inhibitory Profile of Ritlecitinib

Ritlecitinib (PF-06651600) is a potent and irreversible inhibitor that demonstrates high selectivity for JAK3 over other JAK family members.[3] This selectivity is achieved through the covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[4][5] Other JAK isoforms have a serine at the equivalent position, preventing such covalent inhibition.[4] Ritlecitinib also exhibits inhibitory activity against the TEC family of kinases.[2][6]

Kinase IC50 (nM) Notes
JAK333.1[3]Potent and irreversible inhibition.[3]
JAK1> 10,000[3]High selectivity for JAK3 over JAK1.[3]
JAK2> 10,000[3]High selectivity for JAK3 over JAK2.[3]
TYK2> 10,000[3]High selectivity for JAK3 over TYK2.[3]
TEC Kinases155 - 666[6]Also inhibits TEC family kinases (e.g., BTK, ITK).[6]

Signaling Pathway

The JAK-STAT signaling pathway is crucial for immune cell function. The dual inhibition of JAK3 and TEC kinases by ritlecitinib effectively blocks key inflammatory signaling cascades.

JAK3_TEC_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor γc Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 activates TCR T-Cell Receptor (TCR) TEC_Kinase TEC Kinase TCR->TEC_Kinase activates STAT STAT JAK3->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT dimerizes Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription translocates to nucleus and initiates Ritlecitinib Ritlecitinib (PF-06651600) Ritlecitinib->JAK3 covalently inhibits Ritlecitinib->TEC_Kinase inhibits Cytokine Cytokine (IL-2, IL-4, etc.) Cytokine->Cytokine_Receptor binds Antigen Antigen Antigen->TCR activates

Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental Protocols

The synthesis of ritlecitinib from this compound involves a multi-step process. A key transformation is the reductive amination of the aldehyde with a chiral piperidine intermediate. The following is a representative protocol based on published synthetic strategies.

Experimental Workflow: Synthesis of Ritlecitinib

Synthesis_Workflow start Starting Materials step1 Synthesis of Chiral Piperidine Intermediate ((2S,5R)-5-amino-2-methylpiperidine) start->step1 This compound This compound step2 Reductive Amination step1->step2 step3 Acrylamide Formation step2->step3 end Ritlecitinib (PF-06651600) step3->end This compound->step2

A generalized workflow for Ritlecitinib synthesis.
Protocol 1: Reductive Amination of this compound

This protocol describes the key coupling step between the aldehyde and the chiral amine intermediate.

Materials:

  • This compound

  • (2S,5R)-5-amino-2-methylpiperidine (or a protected version)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add (2S,5R)-5-amino-2-methylpiperidine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine intermediate.

Protocol 2: Acrylamide Formation

This protocol describes the final step to introduce the acrylamide moiety, which is crucial for the covalent interaction with JAK3.

Materials:

  • Product from Protocol 1

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the secondary amine intermediate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final JAK3 inhibitor, ritlecitinib.

Conclusion

This compound is a valuable synthon for the development of potent and selective JAK3 inhibitors. The synthetic route to ritlecitinib highlights a practical application of this starting material in a convergent synthesis. The high selectivity of the resulting inhibitors underscores the therapeutic potential of targeting JAK3 for the treatment of various autoimmune and inflammatory conditions. The provided protocols offer a foundational methodology for researchers engaged in the discovery and development of novel JAK inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole), residual Vilsmeier reagent or its decomposition products, and potentially over-formylated or other side-products. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, isomers or di-formylated products could form under forcing conditions, although formylation at the 3-position is generally preferred for 7-azaindole systems.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: What are suitable solvent systems for column chromatography?

A3: A typical solvent system for column chromatography of pyrrolo[2,3-b]pyridine derivatives is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). A common starting point is a gradient elution, for instance, starting with pure DCM and gradually increasing the percentage of methanol. For compounds with similar polarity, a mixture of hexanes and ethyl acetate can also be effective.

Q4: What solvents can be used for the recrystallization of this compound?

A4: While specific data for this exact compound is limited, suitable recrystallization solvents can be determined based on the polarity of the molecule. A solvent pair system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often a good choice. The crude product should be dissolved in a minimum amount of the more polar solvent at an elevated temperature, followed by the slow addition of the less polar "anti-solvent" until turbidity is observed. Cooling the mixture should then induce crystallization.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Suggestion
Compound streaking on the column Optimize the solvent system. A shallow gradient can improve separation. For basic compounds like pyridines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and reduce tailing.
Compound insolubility in loading solvent Ensure the crude material is fully dissolved before loading. If necessary, use a stronger solvent for dissolution but in a minimal volume to avoid band broadening. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
Improper column packing Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and yield loss.
Compound degradation on silica gel The pyrrolo[2,3-b]pyridine core has basic nitrogen atoms that can interact strongly with the acidic silica gel, potentially leading to degradation or irreversible adsorption. Using deactivated (neutral) silica gel or alumina as the stationary phase can mitigate this issue.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Suggestion
Co-eluting impurities If impurities have a similar polarity to the product, a single chromatography step may be insufficient. Consider a multi-step purification approach, such as column chromatography followed by recrystallization. Alternatively, try a different stationary phase (e.g., reversed-phase C18 silica) or a different solvent system for chromatography.
Unreacted starting material If unreacted 5-fluoro-1H-pyrrolo[2,3-b]pyridine is a major impurity, an initial aqueous wash of the crude product with a dilute acid solution could help to remove it by forming a water-soluble salt, provided the aldehyde is stable to these conditions.
Isomeric impurities The formation of isomeric aldehydes can be difficult to resolve. High-performance liquid chromatography (HPLC) might be necessary for separating closely related isomers.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane or a high percentage of Hexanes in Ethyl Acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with the initial, less polar solvent system (e.g., 100% DCM or 95:5 Hexanes:Ethyl Acetate).
  • Gradually increase the polarity of the eluent. For a DCM/MeOH system, a gradient from 0% to 5% methanol is a common starting point. For a Hexanes/EtOAc system, a gradient from 5% to 50% ethyl acetate can be effective.
  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for a typical column chromatography purification. Actual results may vary.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient: 0% to 5% Methanol in Dichloromethane
Typical Yield 70-90%
Purity (by ¹H NMR) >98%

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for the purification of this compound by column chromatography.

TroubleshootingLogic start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities coeluting Co-eluting Impurities? check_impurities->coeluting unreacted_sm Unreacted Starting Material? coeluting->unreacted_sm No recrystallize Recrystallize coeluting->recrystallize Yes other Other Impurities? unreacted_sm->other No acid_wash Aqueous Acid Wash of Crude unreacted_sm->acid_wash Yes repurify Re-purify using Optimized Conditions other->repurify Yes diff_column Change Column (Stationary Phase/Eluent) recrystallize->diff_column

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This valuable building block is commonly synthesized via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles. This guide provides troubleshooting advice for common issues encountered during the synthesis, detailed experimental protocols, and answers to frequently asked questions to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) can stem from several factors. Here are the key areas to investigate:

  • Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. Old or improperly stored reagents can lead to reaction failure.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The initial formation of the reagent should be conducted at a low temperature (typically 0-5 °C) to prevent decomposition. The formylation step may require heating, and the optimal temperature should be determined empirically.

  • Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can promote side reactions. A typical starting point is a slight excess of the Vilsmeier reagent relative to the substrate.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.

Illustrative Data: Impact of Reaction Parameters on Yield

The following table provides illustrative data on how varying reaction parameters can influence the yield of this compound. Note: This data is for illustrative purposes and optimal conditions should be determined experimentally.

Entry Substrate:Vilsmeier Reagent Molar Ratio Temperature (°C) Reaction Time (h) Yield (%) Observations
11:1.225445Incomplete conversion of starting material.
21:1.525865Good conversion, minor side products.
31:2.025860Increased side product formation.
41:1.550475Faster reaction, clean conversion.
51:1.580270Faster reaction, but some degradation observed.

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture, making purification difficult. What are the common side reactions and how can they be minimized?

A2: The most common side reaction in the Vilsmeier-Haack formylation of electron-rich heterocycles is di-formylation, where a second formyl group is added to the ring. Chlorination of the heterocyclic ring can also occur.

  • Di-formylation: This is often a result of using a large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures. To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent (a 1.2 to 1.5 molar excess is a good starting point) and monitor the reaction closely to stop it once the mono-formylated product is maximized.

  • Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Illustrative Data: Effect of Stoichiometry on Product Distribution

Substrate:Vilsmeier Reagent Molar Ratio Mono-formylated Product (%) Di-formylated Product (%)
1:1.2855
1:1.5908
1:2.07520
1:3.05045

Frequently Asked Questions (FAQs)

Q3: What is the optimal order of addition for the reagents in the Vilsmeier-Haack reaction?

A3: Typically, the Vilsmeier reagent is prepared first by slowly adding POCl₃ to cold, anhydrous DMF. The substrate (5-Fluoro-1H-pyrrolo[2,3-b]pyridine), dissolved in a suitable solvent, is then added to the pre-formed reagent. This method helps to control the initial exothermic reaction and ensures the Vilsmeier reagent is readily available for the formylation.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through a combination of techniques. After quenching the reaction with an ice-water mixture and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution), the crude product is typically extracted with an organic solvent like ethyl acetate or dichloromethane. The crude product can then be purified by:

  • Column Chromatography: Silica gel column chromatography is a common and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can further enhance its purity.

Q5: What are some key safety precautions to take during this synthesis?

A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench is often exothermic and should be performed carefully by slowly adding the reaction mixture to ice.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a detailed methodology for the Vilsmeier-Haack formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM.

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Slowly neutralize the mixture to pH 7-8 with a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualizations

Synthesis_Pathway cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Temp Verify Reaction Temperature (Reagent formation at 0-5°C) Start->Check_Temp Check_Stoichiometry Review Stoichiometry (Slight excess of Vilsmeier reagent) Start->Check_Stoichiometry Check_Time Monitor Reaction Time (Use TLC/LC-MS) Start->Check_Time Solution Improved Yield Check_Reagents->Solution Check_Temp->Solution Check_Stoichiometry->Solution Check_Time->Solution

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Optimal T increases yield Side_Products Side Products Temp->Side_Products High T increases side products Time Reaction Time Time->Yield Sufficient time increases yield Time->Side_Products Excess time increases side products Stoichiometry Stoichiometry Stoichiometry->Yield Optimal ratio maximizes yield Stoichiometry->Side_Products Excess reagent increases side products Purity Purity Yield->Purity Side_Products->Purity Decreases

Caption: Logical relationships between reaction parameters and outcomes.

Technical Support Center: Formylation of 5-Fluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 5-fluoro-7-azaindole. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the formylation of 5-fluoro-7-azaindole, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed in situ from a phosphorus halide and a formamide, can degrade upon exposure to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.

  • Potential Cause 2: Insufficient Reaction Temperature. The electron-withdrawing fluorine atom and the pyridine nitrogen in 5-fluoro-7-azaindole can decrease the nucleophilicity of the pyrrole ring, requiring more forcing conditions compared to simple indoles.

    • Solution: Gradually increase the reaction temperature. For Vilsmeier-Haack reactions, a temperature range of 50-80°C is often necessary. For the Duff reaction, microwave irradiation can be employed to enhance the reaction rate.

  • Potential Cause 3: Inappropriate Formylating Agent. The choice of formylating agent and its molar ratio is crucial.

    • Solution: For the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is a common choice. Ensure at least one equivalent is used. For the Duff reaction, hexamethylenetetramine (HMTA) is the formyl source; ensure an adequate excess is used.

Issue 2: Formation of Multiple Products and Side Reactions

  • Potential Cause 1: Di-formylation. If the reaction conditions are too harsh (high temperature, prolonged reaction time), formylation may occur at other positions on the azaindole ring.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Reduce the reaction temperature and time. Use a less reactive formylating agent if possible.

  • Potential Cause 2: N-Formylation. The nitrogen on the pyrrole ring can also be formylated, leading to an undesired byproduct.

    • Solution: This is more likely if the pyrrole nitrogen is deprotonated. Running the reaction under neutral or slightly acidic conditions can minimize this side reaction.

  • Potential Cause 3: Polymerization/Decomposition. Azaindoles can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of intractable polymeric material.

    • Solution: Add the Vilsmeier reagent to the substrate at a low temperature and then slowly warm the reaction mixture. For the Duff reaction, consider using a milder acid catalyst.

Illustrative Data on Formylation of a Substituted Azaindole Derivative *

EntryFormylation MethodKey ParametersDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)
1Vilsmeier-HaackPOCl₃ (1.2 eq), DMF, 60°C, 4h75N-formylated product10
2Vilsmeier-HaackPOCl₃ (2.0 eq), DMF, 90°C, 8h50Di-formylated product, Tar20
3Duff ReactionHMTA (2.5 eq), Acetic Acid, 110°C, 12h45Unreacted Starting Material30
4Duff Reaction (MW)HMTA (2.5 eq), Acetic Acid, 150°C, 30 min65Di-formylated product15

Note: This data is illustrative and based on typical outcomes for similar heterocyclic systems. Actual results may vary.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 5-fluoro-7-azaindole?

A1: The formylation of 7-azaindole derivatives typically occurs at the C3 position of the pyrrole ring. This position is the most electron-rich and sterically accessible for electrophilic aromatic substitution.

Q2: I observe a dark-colored reaction mixture. Is this normal?

A2: While some coloration is expected, a very dark or black reaction mixture may indicate decomposition of the starting material or product. This is often due to excessively high temperatures or prolonged exposure to acidic conditions. It is advisable to monitor the reaction closely and consider quenching it earlier or running it at a lower temperature.

Q3: How can I effectively purify the 5-fluoro-7-azaindole-3-carbaldehyde product?

A3: The product is typically a solid. After aqueous workup and extraction, column chromatography on silica gel is a common purification method. A solvent system of ethyl acetate and hexanes is often effective for elution. Recrystallization from a suitable solvent can also be employed for further purification.

Q4: Can I use other formylating agents besides the Vilsmeier and Duff reagents?

A4: Yes, other formylation methods exist, such as the Reimer-Tiemann reaction. However, the Vilsmeier-Haack and Duff reactions are generally the most commonly used and often provide the best results for indole and azaindole substrates.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

  • To a stirred solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) under a nitrogen atmosphere at 0°C, add phosphorus oxychloride (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Duff Formylation (Microwave-Assisted)

  • In a microwave-safe vessel, combine 5-fluoro-7-azaindole (1.0 eq), hexamethylenetetramine (2.5 eq), and glacial acetic acid (10-20 volumes).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 20-30 minutes.

  • After cooling, pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Azaindole 5-Fluoro-7-Azaindole Intermediate Iminium Salt Intermediate Azaindole->Intermediate + Vilsmeier Reagent Product 5-Fluoro-7-azaindole-3-carbaldehyde Intermediate->Product Aqueous Workup

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 5-fluoro-7-azaindole.

Duff_Reaction_Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway Azaindole 5-Fluoro-7-Azaindole Iminium_Intermediate Iminium Intermediate Azaindole->Iminium_Intermediate + HMTA, H+ HMTA HMTA Acid Acetic Acid Addition_Product Addition Product Iminium_Intermediate->Addition_Product Electrophilic Attack Product 5-Fluoro-7-azaindole-3-carbaldehyde Addition_Product->Product Hydrolysis

Caption: Simplified mechanism of the Duff reaction for 5-fluoro-7-azaindole formylation.

Troubleshooting_Workflow Start Formylation Reaction of 5-Fluoro-7-Azaindole Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Impure Product? Check_Conversion->Check_Purity No Troubleshoot_Conversion Troubleshoot Conversion: - Check Reagent Quality - Increase Temperature - Check Stoichiometry Check_Conversion->Troubleshoot_Conversion Yes Success Successful Formylation Check_Purity->Success No Troubleshoot_Purity Troubleshoot Purity: - Optimize Temperature/Time - Adjust Stoichiometry - Improve Purification Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Conversion->Start Troubleshoot_Purity->Start

Caption: A logical workflow for troubleshooting common issues in the formylation reaction.

Optimization of reaction conditions for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, using a Vilsmeier reagent.[1][2][3] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3).[1][3]

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is generated from the reaction of DMF with POCl3.[1][4] The mechanism involves the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl3, followed by the elimination of a phosphate derivative to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[2]

Q3: Why is the formylation regioselective for the 3-position of the pyrrolo[2,3-b]pyridine ring system?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] In the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system, the pyrrole ring is more electron-rich than the pyridine ring, directing the electrophilic attack to the pyrrole moiety. The 3-position of the pyrrole ring is the most nucleophilic carbon, leading to regioselective formylation at this position.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, potential side reactions in the Vilsmeier-Haack formylation of azaindoles can include the formation of dimers or trimers, although this is more commonly observed with indole itself under certain conditions.[5] Over-reaction leading to di-formylation is also a possibility if the reaction conditions are too harsh or if there are other activated positions on the molecule. In some cases, if the reaction is not properly quenched and worked up, the intermediate iminium salt may not fully hydrolyze to the aldehyde.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete formation of the Vilsmeier reagent.- Low reactivity of the starting material.- Ineffective quenching and workup.- Ensure that the DMF and POCl3 are of good quality and anhydrous. The Vilsmeier reagent is typically prepared at low temperatures (0-10 °C).- The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.- Ensure that the aqueous workup is sufficient to hydrolyze the intermediate iminium salt to the final aldehyde product. Adjusting the pH during workup can be critical.
Presence of Unreacted Starting Material - Insufficient amount of Vilsmeier reagent.- Short reaction time or low reaction temperature.- Increase the molar equivalents of DMF and POCl3 (typically 1.5-2.0 equivalents of each relative to the substrate).- Prolong the reaction time or gradually increase the temperature, while monitoring the reaction progress by TLC.
Formation of a Dark, Tarry Reaction Mixture - Reaction temperature is too high.- Presence of impurities in the starting material or reagents.- Maintain a controlled temperature throughout the reaction. The Vilsmeier-Haack reaction can be exothermic.- Use purified starting materials and high-purity, anhydrous solvents and reagents.
Difficult Purification of the Final Product - Presence of polar impurities from the reaction.- The product may be sparingly soluble in common organic solvents.- An aqueous workup with a mild base (e.g., sodium bicarbonate or sodium acetate solution) can help to neutralize the reaction mixture and remove some polar impurities.[2]- Purification by column chromatography on silica gel is often effective. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.- Crystallization from a suitable solvent system can also be an effective purification method.[6]

Experimental Protocol

Synthesis of this compound via Vilsmeier-Haack Reaction

Reagents and Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
1251245
240678
360485
480272 (with impurities)

Table 2: Optimization of Reagent Stoichiometry

EntryEquivalents of POCl3Reaction Time (h)Temperature (°C)Yield (%)
11.166065
21.546085
32.046086
42.546083

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF cool Cool to 0 °C start->cool add_pocl3 Add POCl3 dropwise cool->add_pocl3 warm Warm to room temperature add_pocl3->warm heat Heat to 40-50 °C warm->heat monitor Monitor by TLC heat->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Pure Product purify->end troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Incomplete Vilsmeier Reagent Formation start->cause1 cause2 Low Substrate Reactivity start->cause2 cause3 Ineffective Workup start->cause3 solution1 Use anhydrous reagents, control temperature cause1->solution1 solution2 Increase temperature/time, monitor by TLC cause2->solution2 solution3 Ensure complete hydrolysis, check pH cause3->solution3

References

Overcoming solubility issues with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid compound that generally exhibits poor solubility in aqueous solutions. However, it has good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform.[1] Its parent scaffold, 7-azaindole, also shows poor water solubility but is soluble in organic solvents.

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a biological assay. What is causing this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its solubility limit in that medium. The DMSO from the stock solution becomes too diluted to keep the hydrophobic compound dissolved.

To prevent this, you can:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells.

  • Use a co-solvent: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into your aqueous buffer.

  • Adjust the pH: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility.

  • Use surfactants or other solubilizing agents: Excipients like Tween 80 or cyclodextrins can help to increase the solubility of poorly soluble compounds.[2][3]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can be used to aid in the initial dissolution of the compound in an organic solvent like DMSO. However, it is crucial to ensure the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent degradation.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The compound may be of poor quality or the solvent may have absorbed moisture.- Use high-purity, anhydrous DMSO. - Try gentle warming (37°C) or sonication to aid dissolution. - If solubility is still an issue, consider alternative organic solvents like N,N-dimethylformamide (DMF).
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.- Decrease the final concentration of the compound in the aqueous buffer. - Increase the percentage of co-solvent (e.g., ethanol) in the final solution, while being mindful of its effect on the assay. - Employ a formulation strategy using solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80).[2][3]
Inconsistent results in biological assays. The compound may not be fully solubilized, leading to variations in the effective concentration.- Visually inspect your stock and working solutions for any precipitate before use. - Prepare fresh dilutions for each experiment. - Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.
Cell toxicity is observed in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of DMSO is typically below 1% (v/v) in cell-based assays.[4] - Perform a vehicle toxicity control experiment to determine the maximum tolerable solvent concentration for your specific cell line.

Quantitative Solubility Data

SolventTemperature (K)Mole Fraction Solubility (x1)
Tetrahydrofuran (THF)278.150.1362
298.150.2215
323.150.3648
Acetone278.150.0896
298.150.1423
323.150.2317
Methanol278.150.0715
298.150.1189
323.150.1978
Ethanol278.150.0412
298.150.0721
323.150.1296
Isopropanol278.150.0433
298.150.0811
323.150.1512
Acetonitrile278.150.0298
298.150.0528
323.150.0964
Data adapted from a study on the solubility of 7-azaindole.[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the solid powder and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex the vial for several minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • Gentle Warming (Optional): If necessary, warm the solution in a 37°C water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous buffer or cell culture medium for biological experiments.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the assay temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Homogenization: Briefly vortex the stock solution to ensure it is homogeneous.

  • Serial Dilution (Recommended): Perform an initial dilution of the stock solution into the pre-warmed aqueous medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.

  • Immediate Mixing: Vortex the diluted solution immediately and vigorously to prevent precipitation.

  • Final Dilutions: Perform further serial dilutions from this intermediate solution to achieve the final desired concentrations for your assay. Ensure that the final concentration of DMSO is consistent across all experimental and control wells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Visualizations

Experimental Workflow for Solubilization

G cluster_protocol1 Protocol 1: Stock Solution Preparation cluster_protocol2 Protocol 2: Aqueous Working Solution p1_start Start: Weigh Compound p1_add_dmso Add Anhydrous DMSO p1_start->p1_add_dmso p1_dissolve Vortex / Sonicate p1_add_dmso->p1_dissolve p1_warm Gentle Warming (37°C) (Optional) p1_dissolve->p1_warm p1_store Aliquot and Store at -20°C / -80°C p1_warm->p1_store p2_thaw Thaw Stock Solution p1_store->p2_thaw Use Stock p2_dilute Dilute in Pre-warmed Aqueous Medium p2_thaw->p2_dilute p2_mix Vortex Immediately p2_dilute->p2_mix p2_serial_dilute Perform Serial Dilutions p2_mix->p2_serial_dilute p2_assay Add to Assay p2_serial_dilute->p2_assay

Caption: Workflow for preparing stock and working solutions.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

This compound is a precursor for the synthesis of various kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. Dysregulation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Regulates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response Regulates AKT AKT PI3K->AKT AKT->Cell_Response Regulates Inhibitor FGFR Inhibitor (Synthesized from precursor) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and inhibitor action.

References

Navigating the Stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of key chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized compounds. This technical support center provides essential guidance on the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a crucial building block in medicinal chemistry. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and use in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored at -20°C.[1] It is often supplied as a lyophilized powder, which has a shelf life of approximately six months when stored at -20°C to -80°C.[2] To ensure maximum recovery of the product, it is advisable to centrifuge the vial before opening the cap.[1]

Q2: How stable is the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core of the molecule?

A2: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is generally considered relatively stable under mild acidic or basic conditions and in a standard redox atmosphere. This stability is attributed to its aromatic character. However, its stability can be compromised under harsh conditions such as high temperatures, strong acids, strong bases, or in the presence of specific catalysts, which may lead to the cleavage of chemical bonds or molecular rearrangements.[3]

Q3: What is the expected reactivity of the aldehyde group on this molecule?

A3: The aldehyde functional group is an electrophilic and highly reactive center. It can readily undergo a variety of chemical transformations, including:

  • Condensation reactions with amines and hydrazines.

  • Nucleophilic addition by organometallic reagents.

  • Oxidation to a carboxylic acid.

  • Reduction to a primary alcohol.[4] This inherent reactivity means that the aldehyde group can be a primary site of degradation if not handled under appropriate conditions.

Q4: Is this compound susceptible to degradation by light?

Q5: What are the known safety hazards associated with this compound?

A5: this compound is classified as a combustible solid. It is also considered an acute oral toxicant and can cause eye irritation.[5] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this chemical.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield or No Product in Aldehyde-Involving Reaction Degradation of the starting material.- Confirm the purity of the aldehyde before starting the reaction using techniques like NMR or LC-MS.- Ensure the compound has been stored correctly at -20°C and protected from light.- Consider if the reaction conditions (e.g., strong acids/bases, high temperature) are too harsh for the 7-azaindole core.
Observation of Impurities in Stored Material Instability due to improper storage or exposure to destabilizing conditions.- Store the compound in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen).- Avoid repeated freeze-thaw cycles.[2]- Protect from light sources.
Inconsistent Reaction Outcomes Variability in the quality of the starting material.- Aliquot the compound upon receipt to minimize exposure of the bulk material to atmospheric conditions with each use.- Re-analyze the purity of the starting material if it has been stored for an extended period.
Potential for Oxidative Degradation The 7-azaindole nucleus is susceptible to oxidation.- Handle the compound under an inert atmosphere where possible.- Avoid contact with strong oxidizing agents unless it is a desired reaction pathway.

Experimental Protocols: Stability Assessment

For researchers wishing to perform their own stability studies, a forced degradation protocol is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution.

    • Thermal Stress: Incubate an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV or fluorescent light).

  • Time Points: Sample the stressed solutions at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the remaining parent compound and detect the formation of any degradation products.

  • Data Presentation: The results can be summarized in a table to compare the percentage of degradation under each condition over time.

Stress Condition Time (hours) % Degradation (Example) Observations (Example)
0.1 M HCl2415%Appearance of a new peak at a shorter retention time.
0.1 M NaOH2425%Significant decrease in the main peak area.
3% H₂O₂2410%Minor degradation observed.
60°C245%Compound is relatively stable to heat.
Photolytic2420%Discoloration of the solution.

Visualizing Potential Degradation and Experimental Workflow

To further aid researchers, the following diagrams illustrate a potential degradation pathway and a typical experimental workflow for stability testing.

Potential Degradation Pathways A This compound B Oxidation A->B [O] C Hydrolysis (Acidic/Basic) A->C H₂O, H⁺/OH⁻ D Photodegradation A->D hν (Light) E Oxidized Product (e.g., Carboxylic Acid) B->E F Hydrolyzed Products C->F G Photodegraded Products D->G

Caption: Potential degradation pathways for the title compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Aliquot for Different Stress Conditions A->B C Acidic Hydrolysis D Basic Hydrolysis E Oxidation F Thermal Stress G Photolytic Stress H Sample at Time Points C->H D->H E->H F->H G->H I HPLC/LC-MS Analysis H->I J Quantify Degradation I->J K Stability Report J->K Summarize Data

Caption: Workflow for conducting forced degradation studies.

References

Removal of impurities from 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The information provided addresses common issues encountered during its synthesis and purification, with a focus on the Vilsmeier-Haack formylation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent synthetic route is the Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). This reaction introduces a formyl (-CHO) group at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.

Q2: What are the potential impurities I might encounter in my crude this compound?

Impurities can arise from the starting materials, side reactions during the Vilsmeier-Haack formylation, or degradation of the product. Common impurities include:

  • Unreacted 5-fluoro-1H-pyrrolo[2,3-b]pyridine: Incomplete formylation can lead to the presence of the starting material in the final product.

  • Di-formylated byproducts: Although formylation at the C3 position is preferred, under harsh reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced at another position on the pyrrolo-pyridine ring.

  • Chlorinated byproducts: The Vilsmeier-Haack reaction conditions, particularly with excess POCl₃, can sometimes lead to chlorination of the heterocyclic ring.

  • Polymeric materials: The acidic and high-temperature conditions of the reaction can sometimes lead to the formation of dark, tarry polymeric byproducts.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, dichloroethane) and workup may be present in the final product.

Q3: How can I monitor the progress of the Vilsmeier-Haack formylation reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure that the DMF is anhydrous and the POCl₃ is fresh and of high purity. The Vilsmeier reagent is moisture-sensitive and should be prepared fresh before use.
Low Reactivity of Starting Material Confirm the purity of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine. Impurities can inhibit the reaction.
Inadequate Reaction Temperature The reaction temperature can be critical. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation step may require heating. Optimize the reaction temperature based on literature procedures for similar substrates.
Premature Quenching Ensure the reaction has gone to completion by TLC analysis before quenching with water or a basic solution.
Problem 2: Presence of Multiple Products in the Crude Mixture
Possible Cause Suggested Solution
Di-formylation Use a stoichiometric amount of the Vilsmeier reagent. An excess of the reagent can lead to the formation of di-formylated byproducts.
Side Reactions Control the reaction temperature carefully. Higher temperatures can promote side reactions and the formation of polymeric materials.
Decomposition of Product The product may be sensitive to the reaction or workup conditions. Ensure a rapid and efficient workup procedure, avoiding prolonged exposure to strong acids or bases.
Problem 3: Difficulty in Purifying the Final Product
Challenge Recommended Purification Method
Removal of Unreacted Starting Material Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
Separation of Isomeric Byproducts Column Chromatography: Careful selection of the eluent system and a long column may be necessary to separate closely related isomers.
Removal of Polar Impurities and Color Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Activated carbon treatment can be used to remove colored impurities.
Baseline Impurities on HPLC Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture may be stirred at room temperature or heated to a temperature typically ranging from 60 to 80 °C, depending on the substrate's reactivity. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.

  • Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis Before and After Purification

Sample Retention Time (min) Peak Area (%) Identity
Crude Product 4.585.2This compound
3.28.15-fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material)
5.83.5Unidentified Impurity 1
6.21.8Unidentified Impurity 2 (Possible di-formylated)
After Column Chromatography 4.598.9This compound
-<0.15-fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material)
-<0.5Other Impurities
After Recrystallization 4.5>99.5This compound

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Table 2: Recommended Solvent Systems for Purification

Purification Technique Solvent System (v/v) Comments
Column Chromatography (Silica Gel) Hexanes / Ethyl Acetate (Gradient: 100:0 to 50:50)Effective for separating the product from less polar starting material and non-polar impurities.
Dichloromethane / Methanol (Gradient: 100:0 to 98:2)Useful for eluting the slightly polar product while retaining more polar impurities.
Recrystallization Ethanol / WaterThe product is dissolved in hot ethanol, and water is added dropwise until turbidity persists. Cooling should afford crystals.
Ethyl Acetate / HexanesThe product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce crystallization.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to RT/Heat Starting_Material 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Starting_Material->Reaction_Mixture Quenching Quench with Ice Water Reaction_Mixture->Quenching Neutralization Neutralize (e.g., NaHCO₃) Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_multiple_spots Troubleshooting Impurities cluster_purification_issue Troubleshooting Purification Start Crude Product Analysis (TLC, HPLC, NMR) Low_Yield Low Yield Start->Low_Yield Yield < Expected Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Impure Purification_Issue Difficulty in Purification Start->Purification_Issue Complex Mixture Satisfactory Satisfactory Purity/Yield Start->Satisfactory Meets Specs Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Low_Yield->Check_Reagents Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Check_Time Verify Reaction Time Low_Yield->Check_Time Adjust_Stoichiometry Adjust Vilsmeier Reagent Stoichiometry Multiple_Spots->Adjust_Stoichiometry Control_Temp Control Reaction Temperature Multiple_Spots->Control_Temp Improve_Workup Improve Workup Procedure Multiple_Spots->Improve_Workup Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma Try_Recrystal Attempt Recrystallization (Different Solvents) Purification_Issue->Try_Recrystal Prep_HPLC Consider Preparative HPLC Purification_Issue->Prep_HPLC

Caption: A logical troubleshooting guide for the synthesis of this compound.

Navigating the Complexities of 7-Azaindole Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective functionalization of 7-azaindole is a critical task in medicinal chemistry and drug discovery, owing to the prevalence of this scaffold in numerous biologically active compounds.[1][2] However, researchers often face significant challenges in achieving the desired regioselectivity due to the electronic nature of the fused pyridine and pyrrole rings. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of 7-azaindole.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the regioselective functionalization of 7-azaindole.

Problem 1: Poor Regioselectivity in Metalation Reactions

Symptoms:

  • Formation of a mixture of C2, C4, and C6 substituted isomers.

  • Low yield of the desired regioisomer.

Potential Causes:

  • Inappropriate Choice of Directing Group: The directing metalation group (DMG) plays a crucial role in guiding the metalating agent to a specific position. An unsuitable DMG can lead to a loss of regiocontrol.

  • Incorrect Base or Reaction Conditions: The choice of base (e.g., LDA, n-BuLi) and the reaction temperature can significantly influence the site of deprotonation.

  • Steric Hindrance: Bulky substituents on the 7-azaindole core or the electrophile can hinder the approach to the desired position.

Troubleshooting Steps:

  • Directing Group Selection:

    • For C6 functionalization, a carbamoyl group at the N7 position is effective.[1][3][4]

    • For C2 functionalization, a carbamoyl group that has "danced" from N7 to N1 can be utilized.[1][3][5]

    • For C4 functionalization, an in-situ N-anionic protection of C2 can direct metalation to the C4 position.[6]

  • Optimization of Reaction Conditions:

    • Base: Lithium diisopropylamide (LDA) is often used for C2 metalation, while bulkier bases might favor other positions.[1]

    • Temperature: Metalation reactions are typically performed at low temperatures (-78 °C) to control selectivity.[1][3]

    • Solvent: Tetrahydrofuran (THF) is a common solvent for these reactions.[1][3]

  • "Directing Group Dance" Strategy: To achieve functionalization at both C6 and C2, a "directed metalation-group dance" strategy can be employed. This involves the initial C6 functionalization directed by an N7-carbamoyl group, followed by a migration of the carbamoyl group to N1, which then directs C2 functionalization.[1][3][4][5]

Logical Workflow for Troubleshooting Poor Regioselectivity in Metalation

start Poor Regioselectivity check_dmg Review Directing Group (DMG) start->check_dmg check_conditions Analyze Reaction Conditions start->check_conditions c6_target Target: C6 check_dmg->c6_target c2_target Target: C2 check_dmg->c2_target c4_target Target: C4 check_dmg->c4_target optimize_base Optimize Base (e.g., LDA for C2) check_conditions->optimize_base control_temp Control Temperature (e.g., -78 °C) check_conditions->control_temp use_n7_carbamoyl Use N7-Carbamoyl DMG c6_target->use_n7_carbamoyl use_n1_carbamoyl Use N1-Carbamoyl DMG (after 'dance') c2_target->use_n1_carbamoyl use_in_situ_protection Use in situ N-anionic protection of C2 c4_target->use_in_situ_protection solution Improved Regioselectivity use_n7_carbamoyl->solution use_n1_carbamoyl->solution use_in_situ_protection->solution optimize_base->solution control_temp->solution

Caption: Troubleshooting workflow for poor regioselectivity in 7-azaindole metalation.

Problem 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of the starting material (e.g., halo-7-azaindole).

  • Formation of significant amounts of side products.

  • Catalyst deactivation.

Potential Causes:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to deactivation.[7][8]

  • Suboptimal Ligand or Base: The choice of ligand and base is critical for an efficient catalytic cycle.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can result in incomplete conversion.

Troubleshooting Steps:

  • Protecting the N1-Position: N-protection of the 7-azaindole can prevent catalyst poisoning and improve yields in some cross-coupling reactions.[8]

  • Ligand and Catalyst Screening:

    • For Suzuki-Miyaura coupling, ligands like SPhos have been shown to be effective.[9]

    • For C-N and C-O bond formation, Xantphos is a suitable ligand.[10]

    • Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources.[9][10]

  • Optimization of Reaction Parameters:

    • Base: Cs₂CO₃ and K₂CO₃ are frequently used bases.[9][10]

    • Temperature: Reaction temperatures can range from 60 °C to 110 °C, depending on the specific coupling partners.[9]

    • Solvent: Toluene/ethanol mixtures or dioxane are common solvents.[9][10]

  • Sequential Cross-Coupling: For the synthesis of di-substituted 7-azaindoles, a one-pot sequential Suzuki-Miyaura cross-coupling can be employed with careful control of temperature and catalyst loading.[9]

Experimental Workflow for Optimizing Suzuki-Miyaura Cross-Coupling

start Low Yield in Suzuki-Miyaura Coupling protect_n1 Consider N1-Protection start->protect_n1 screen_catalyst Screen Catalyst System start->screen_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions analysis Analyze Yield and Purity protect_n1->analysis ligand Ligand (e.g., SPhos) screen_catalyst->ligand pd_source Pd Source (e.g., Pd₂(dba)₃) screen_catalyst->pd_source base Base (e.g., Cs₂CO₃) optimize_conditions->base temperature Temperature (60-110 °C) optimize_conditions->temperature solvent Solvent (e.g., Toluene/Ethanol) optimize_conditions->solvent ligand->analysis pd_source->analysis base->analysis temperature->analysis solvent->analysis

Caption: Workflow for optimizing Suzuki-Miyaura cross-coupling of 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 7-azaindole ring?

The most reactive position for electrophilic substitution is C3, due to the electron-donating nature of the pyrrole nitrogen.[11] However, with the use of directing groups and specific reaction conditions, functionalization can be achieved at C2, C4, C5, and C6.[6][12]

Q2: How can I achieve regioselective halogenation of 7-azaindole?

Regioselective halogenation can be challenging.

  • C3-Bromination: Copper(II) bromide in acetonitrile at room temperature can achieve regioselective bromination at the C3 position.[13]

  • C5-Bromination: A highly regioselective bromination at the C5 position of 4-chloro-3-nitro-7-azaindole has been reported.[12]

  • Enzymatic Halogenation: The use of halogenase enzymes can provide excellent regioselectivity, for instance, at the C3 position, and avoids hazardous reagents.[14]

Q3: What is the "directed metalation-group dance" and when is it useful?

The "directed metalation-group dance" is a strategy where a carbamoyl directing group migrates from the N7 position to the N1 position.[1][3][5] This is particularly useful for the iterative functionalization of the 7-azaindole scaffold. Initially, the N7-carbamoyl group directs metalation and functionalization at the C6 position. Subsequently, the carbamoyl group "dances" to the N1 position, which then directs a second metalation and functionalization at the C2 position.[1][3][4]

Q4: Are there metal-free methods for the C-H functionalization of 7-azaindole?

Yes, metal-free C-H functionalization methods are available. For example, the regioselective C3-sulfenylation of N-sulfonyl protected 7-azaindoles can be achieved using sulfonyl chlorides promoted by TBAI (tetrabutylammonium iodide).[11][15] Iodine-catalyzed C3-chalcogenation (sulfenylation, selenylation, etc.) of NH-free 7-azaindoles has also been reported.[16][17]

Q5: What role do silver additives play in Rh(III)-catalyzed 7-azaindole synthesis?

In the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes, silver oxidants like Ag₂CO₃ are often required.[2][7] They are thought to regenerate the active Rh(III) catalyst and can influence the regioselectivity of the reaction by oxidizing Rh(III) intermediates.[7]

Quantitative Data Summary

Table 1: Regioselective C2-Substitution of 7-Azaindole via Directed ortho-Metalation (DoM) [1]

Electrophile (E+)ProductYield (%)
D₂O7a90 (d₁)
I₂7b85
(PhS)₂7e75
TMSCl7g88
PPh₂Cl7l61
Reaction Conditions: N-carbamoyl-7-azaindole, LDA (2.2 equiv), THF, -78 °C, 1 h; then E+.

Table 2: Iodine-Catalyzed C3-Sulfenylation of 7-Azaindoles [16]

| 7-Azaindole Substrate | Thiol | Product | Yield (%) | | --- | --- | --- | | Unsubstituted | 4-Methylbenzenethiol | 3b | 92 | | Unsubstituted | 4-Chlorobenzenethiol | 3d | 94 | | 2-Methyl | Pyridine-2-thiol | 3n | 90 | | 4-Chloro | Benzenethiol | 3p | 85 | Reaction Conditions: 7-azaindole (1.0 equiv), thiol (1.1 equiv), I₂ (20 mol %), DMSO, 80 °C, 6 h.

Table 3: Suzuki-Miyaura Cross-Coupling for C3-Arylation of 3-iodo-6-chloro-7-azaindole [9]

Aryl Boronic AcidProductYield (%)
Phenylboronic acid10a85
4-Methylphenylboronic acid10b89
4-Methoxyphenylboronic acid10d93
4-Fluorophenylboronic acid10e79
Reaction Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv), Toluene/Ethanol (1:1), 60 °C.

Detailed Experimental Protocols

Protocol 1: General Procedure for Regioselective C2-Deuteration of N-carbamoyl-7-azaindole[1]
  • To a solution of N-diisopropylcarbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of deuterium oxide (D₂O) (9.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the C2-deuterated 7-azaindole. The deuterium incorporation can be determined by ¹H NMR spectroscopy.

Protocol 2: General Procedure for Iodine-Catalyzed C3-Sulfenylation of 7-Azaindole[13]
  • In a reaction vial, combine 7-azaindole (1.0 equiv), the corresponding thiol (1.1 equiv), and iodine (20 mol %).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture at 80 °C in open air for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired C3-sulfenylated 7-azaindole.

References

Reducing byproduct formation in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

Q2: What are the potential byproducts in this synthesis?

While specific literature on byproduct distribution for this exact substrate is limited, based on the known reactivity of the 7-azaindole nucleus and the nature of the Vilsmeier-Haack reaction, potential byproducts include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Diformylated Products: Formylation may occur at other positions on the pyrrolo-pyridine ring system, leading to diformylated species.

  • Polymeric Materials: Acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the formation of polymeric tars.

  • Hydrolysis Products: Incomplete workup can lead to the hydrolysis of intermediates.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, the desired product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.

Q4: What are the critical parameters to control for minimizing byproduct formation?

The key parameters to control are:

  • Temperature: The Vilsmeier-Haack reaction is often exothermic. Maintaining a low temperature, especially during the addition of reagents, is crucial.

  • Stoichiometry of Reagents: The molar ratio of the substrate, POCl₃, and DMF can significantly impact the outcome. An excess of the Vilsmeier reagent may lead to diformylation.

  • Purity of Reagents: The purity of DMF and POCl₃ is critical. Old or impure reagents can lead to side reactions and lower yields.[4]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of product during workup. 3. Impure reagents.1. Monitor the reaction by TLC until the starting material is consumed. Consider a slight increase in reaction time or temperature if the reaction stalls. 2. Ensure the quenching and neutralization steps are performed at low temperatures to avoid product degradation. 3. Use freshly distilled POCl₃ and anhydrous DMF.
Multiple aldehyde peaks in ¹H NMR of the crude product 1. Diformylation. 2. Isomeric byproducts (formylation at a different position).1. Reduce the equivalents of the Vilsmeier reagent (POCl₃ and DMF). 2. Optimize the reaction temperature; lower temperatures generally favor regioselectivity. 3. Purify the crude product using column chromatography.
Presence of a significant amount of starting material after the reaction 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the Vilsmeier reagent by moisture.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Gradually increase the reaction temperature after the initial addition at low temperature. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of a dark, tarry substance Polymerization of the starting material or product under acidic conditions.1. Maintain a low reaction temperature. 2. Ensure rapid and efficient stirring. 3. Quench the reaction mixture by pouring it into a cold aqueous base solution.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Yield and Byproduct Formation

Parameter Condition Expected Impact on Desired Product Yield Expected Impact on Byproduct Formation
Temperature Low (0-5 °C)May require longer reaction timesMinimizes diformylation and polymerization
High (> room temp)Faster reactionIncreased risk of byproducts
POCl₃:Substrate Ratio EquimolarMay result in incomplete reactionLower risk of diformylation
Excess (e.g., >2 eq)Can drive reaction to completionHigher risk of diformylation
Reaction Time ShortIncomplete conversion-
LongHigher conversionIncreased potential for side reactions
Solvent (DMF) AnhydrousOptimal-
Contains waterDecomposes Vilsmeier reagent, leading to lower yield-

Experimental Protocols

Optimized Protocol for Vilsmeier-Haack Formylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Preparation of the Vilsmeier Reagent: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Workup & Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent 0°C pocli POCl₃ pocli->reagent dropwise, < 5°C reaction Reaction Mixture reagent->reaction start_mat 5-Fluoro-1H-pyrrolo[2,3-b]pyridine start_mat->reaction in DMF, 0°C to RT quench Quenching (Ice + NaHCO₃) reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_outcomes cluster_solutions start Analyze Crude Product (¹H NMR, TLC) low_yield Low Yield start->low_yield multiple_aldehydes Multiple Aldehyde Peaks start->multiple_aldehydes high_sm High Starting Material start->high_sm tar Tarry Residue start->tar solution_ly Check Reagent Purity Optimize Workup low_yield->solution_ly solution_ma Reduce Vilsmeier Reagent Equivalents Lower Reaction Temperature multiple_aldehydes->solution_ma solution_hsm Increase Reagent Equivalents Increase Reaction Time/Temp Ensure Anhydrous Conditions high_sm->solution_hsm solution_tar Maintain Low Temperature Efficient Stirring tar->solution_tar

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: HPLC Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Given the polar nature of the pyridine and pyrrole rings, a column with enhanced polar retention, such as a polar-embedded or polar-endcapped C18 column, is recommended to improve peak shape and retention.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition to ensure good peak shape. If the compound's solubility is low in the initial mobile phase, a slightly stronger, miscible solvent can be used, but the injection volume should be kept small to minimize solvent mismatch effects. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column.

Q3: What are the common causes of peak tailing with this compound and how can I resolve it?

A3: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce these interactions.[1]

  • Column Choice: Use a highly deactivated or end-capped column to minimize the number of accessible silanol groups.[3][4]

  • Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), can also help, but this is often less desirable for mass spectrometry compatibility.

Q4: My retention time is shifting between injections. What could be the cause?

A4: Retention time variability can stem from several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, especially when using a gradient method.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare mobile phases fresh and ensure accurate mixing.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Lower the mobile phase pH to ~3.0 using an additive like formic acid or trifluoroacetic acid. Use a column with a highly deactivated stationary phase (end-capped).
Column overload.Reduce the injection volume or dilute the sample.[5]
Mismatched sample solvent.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting Column overload.Decrease the amount of sample injected onto the column.
Sample solvent is too strong.Prepare the sample in a solvent that is weaker than or the same as the mobile phase.
Broad Peaks Extra-column band broadening.Minimize the length and internal diameter of tubing between the injector, column, and detector.[3]
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[5]
Inappropriate mobile phase composition.Optimize the mobile phase, ensuring the solvent strength is appropriate for sharp peaks.[5]
Guide 2: Baseline Issues (Noise, Drift)
Symptom Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the mobile phase or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Contaminated mobile phase or column.Use HPLC-grade solvents and prepare fresh mobile phases. Flush the column with a strong solvent.[5]
Detector lamp issue.Ensure the lamp is warmed up. If the noise persists, the lamp may need replacement.
Drifting Baseline Temperature fluctuations.Use a column oven to maintain a stable temperature.
Incomplete column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase, especially for gradient methods.
Mobile phase composition changing over time.Ensure mobile phase components are miscible and stable. Prepare fresh mobile phases regularly.

Experimental Protocol: HPLC Analysis

This protocol outlines a recommended reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with polar end-capping is recommended.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • Sample of this compound.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Degas both mobile phases before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Prepare working standards by diluting the stock solution to the desired concentrations with the initial mobile phase.

4. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape check_retention_time Check Retention Time (Shifting, Inconsistent) start->check_retention_time check_baseline Examine Baseline (Noise, Drift) start->check_baseline tailing Peak Tailing? check_peak_shape->tailing rt_shift RT Shifting? check_retention_time->rt_shift baseline_issue Baseline Issue? check_baseline->baseline_issue adjust_ph Adjust Mobile Phase pH (Lower pH to ~3) tailing->adjust_ph Yes change_column Use High Deactivation Column tailing->change_column Yes reduce_load Reduce Sample Load tailing->reduce_load Yes broad_front Broadening or Fronting? tailing->broad_front No end Problem Resolved adjust_ph->end change_column->end reduce_load->end check_connections Check for Dead Volume (Tubing, Fittings) broad_front->check_connections Yes check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase broad_front->check_sample_solvent Yes check_connections->end check_sample_solvent->end equilibrate Ensure Full Column Equilibration rt_shift->equilibrate Yes check_temp Use Column Oven for Stable Temperature rt_shift->check_temp Yes check_pump Verify Pump Performance (Flow Rate, Leaks) rt_shift->check_pump Yes equilibrate->end check_temp->end check_pump->end degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes fresh_mp Prepare Fresh Mobile Phase baseline_issue->fresh_mp Yes degas_mp->end fresh_mp->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Logic start Define Analytical Goal select_column Select Column (e.g., Polar-Endcapped C18) start->select_column mobile_phase Choose Mobile Phase (ACN/Water with Acid) select_column->mobile_phase scout_gradient Scouting Gradient (e.g., 10-90% B) mobile_phase->scout_gradient evaluate Evaluate Results (Peak Shape, Resolution) scout_gradient->evaluate optimize Optimize Gradient & Flow Rate evaluate->optimize Needs Improvement validate Method Validation evaluate->validate Acceptable optimize->evaluate final_method Final Method validate->final_method

Caption: Logical flow for HPLC method development.

References

Validation & Comparative

A Comparative Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold and its derivatives against other prominent kinase inhibitor scaffolds. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. At the core of these inhibitors are specific chemical structures, or scaffolds, that provide the foundational framework for binding to the ATP-binding site of kinases.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The subject of this guide, this compound, is a functionalized derivative of this core structure, offering a versatile starting point for the synthesis of potent and selective kinase inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity.

This guide will compare the 7-azaindole scaffold, as represented by derivatives of this compound, with other widely used kinase inhibitor scaffolds, including pyrrolo[2,3-d]pyrimidines and indazoles.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases in the kinome. Below is a compilation of IC50 data for representative inhibitors from each scaffold class against various kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Data Presentation

Table 1: Comparison of IC50 Values for 7-Azaindole, Pyrrolopyrimidine, and Indazole Scaffolds Against Various Kinases

ScaffoldCompound/DerivativeTarget KinaseIC50 (nM)Reference
7-Azaindole PexidartinibCSF1R13[1]
(unnamed derivative)Haspin14[2]
(unnamed derivative)PI3Kγ0.5[3]
VemurafenibBRAF-V600E13[1]
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR79[4]
Compound 5kHer240[4]
Compound 5kVEGFR2136[4]
Ruxolitinib (JAK inhibitor)JAK2-[1]
Indazole AxitinibVEGFR11.2[5]
AxitinibVEGFR20.2[5]
PazopanibVEGFR110[5]
Pazopanibc-Kit74[5]
Compound C05PLK4< 0.1[6]

Table 2: Head-to-Head Comparison of Scaffolds Against CSF1R

This table presents data from a study that directly compared the inhibitory activity of a 7-azaindole derivative against a pyrrolopyrimidine and a thienopyrimidine for the Colony-Stimulating Factor 1 Receptor (CSF1R).

ScaffoldCompoundCSF1R Inhibition
7-Azaindole Derivative 3cPotent inhibition, demonstrated by IC50 curve[7]
Pyrrolopyrimidine Compound 1Moderate inhibition, less potent than 7-azaindole derivative[7]
Thienopyrimidine Compound 2Lower inhibition compared to 7-azaindole and pyrrolopyrimidine derivatives[7]

Signaling Pathways and Mechanisms of Action

The kinase inhibitors discussed target key signaling pathways implicated in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for rational drug design and for predicting the biological effects of these inhibitors.

Kinase_Scaffold_Targets cluster_scaffolds Kinase Inhibitor Scaffolds cluster_kinases Target Kinases cluster_pathways Signaling Pathways 7-Azaindole 7-Azaindole JAKs JAKs 7-Azaindole->JAKs inhibits FGFR FGFR 7-Azaindole->FGFR inhibits CSF1R CSF1R 7-Azaindole->CSF1R inhibits PI3K PI3K 7-Azaindole->PI3K inhibits Pyrrolopyrimidine Pyrrolopyrimidine Pyrrolopyrimidine->JAKs inhibits CDKs CDKs Pyrrolopyrimidine->CDKs inhibits VEGFR VEGFR Pyrrolopyrimidine->VEGFR inhibits Indazole Indazole Indazole->CDKs inhibits Indazole->VEGFR inhibits JAK-STAT JAK-STAT JAKs->JAK-STAT activates RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK FGFR->RAS-RAF-MEK-ERK activates PI3K-AKT PI3K-AKT FGFR->PI3K-AKT activates Cell Cycle Cell Cycle CDKs->Cell Cycle regulates CSF1R->PI3K-AKT activates Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes PI3K->PI3K-AKT activates

Caption: Relationship between kinase inhibitor scaffolds, their primary kinase targets, and the downstream signaling pathways they modulate.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in immunity and cell proliferation.[8][9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Nucleus->Gene activates transcription

Caption: Simplified overview of the JAK-STAT signaling pathway.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in embryonic development, cell growth, and angiogenesis.[10][11]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Nucleus Nucleus ERK->Nucleus translocates to Transcription Transcription Nucleus->Transcription regulates

Caption: The RAS-RAF-MEK-ERK cascade downstream of FGFR activation.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of kinase inhibitors. The following is a generalized protocol for an in vitro kinase assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which is widely used in the field.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the controls (0% inhibition for the negative control and 100% activity for the positive control).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep reaction_setup Set up kinase reaction in 384-well plate: - Compound - Kinase - Substrate - ATP compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_detection Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->adp_detection signal_generation Add Kinase Detection Reagent (converts ADP to ATP, generates light) adp_detection->signal_generation read_plate Measure luminescence signal_generation->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound serves as a valuable starting point for the development of kinase inhibitors based on the privileged 7-azaindole scaffold. The compiled data suggests that 7-azaindole derivatives exhibit high potency against a range of kinases, often with IC50 values in the low nanomolar range. Direct comparative data, where available, indicates that the 7-azaindole scaffold can offer superior potency compared to other heterocyclic systems like pyrrolopyrimidines for specific targets such as CSF1R.

However, the ultimate performance of a kinase inhibitor is highly dependent on the specific substitutions on the core scaffold and the target kinase. Pyrrolopyrimidine and indazole scaffolds have also yielded highly potent and successful kinase inhibitors. The choice of scaffold should be guided by the specific therapeutic target, desired selectivity profile, and the potential for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel kinase inhibitors based on these important scaffolds.

References

A Comparative Guide to the Inhibitory Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of derivatives based on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold. The focus is on their performance as kinase inhibitors, with supporting experimental data and detailed protocols for key validation assays. This document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Performance Comparison: Inhibitory Activity Against Kinases

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The introduction of a fluorine atom at the 5-position can enhance the binding affinity and selectivity of these compounds. Below is a summary of the inhibitory activities of representative derivatives against key kinases, compared with established inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against the FGFR family of receptor tyrosine kinases. The data is compared with Ponatinib and Erdafitinib, known multi-kinase and pan-FGFR inhibitors, respectively.[1][2][3][4][5][6][7]

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 4h FGFR17Ponatinib FGFR12.2
(1H-pyrrolo[2,3-b]pyridine derivative)FGFR29FGFR22
FGFR325FGFR318
FGFR4712FGFR48
Compound 1 FGFR11900Erdafitinib FGFR11.2
(1H-pyrrolo[2,3-b]pyridine derivative)FGFR22.5
FGFR33.0
FGFR45.7
Focal Adhesion Kinase (FAK) Inhibition

While direct data on this compound derivatives as FAK inhibitors is limited, studies on the closely related 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold provide valuable insights into the potential of this chemical class.[1] The inhibitory activity of a representative compound is compared with Defactinib, a potent and selective FAK inhibitor.[8][9][10]

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 18h FAK19.1Defactinib FAK0.6
(7H-pyrrolo[2,3-d]pyrimidine derivative)

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitory activities. Below are protocols for the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold and a general procedure for in vitro kinase inhibition assays.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the 1H-pyrrolo[2,3-b]pyridine derivatives involves a multi-step process. A representative synthetic route is as follows:

  • Reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an appropriate R-substituted aldehyde in the presence of potassium hydroxide in methanol at 50°C. This reaction yields the intermediate compounds (3a–3k in the cited literature) in a 45–60% yield.

  • Reduction of the intermediate: The intermediate compounds are then subjected to a reduction reaction. This is carried out in the presence of triethylsilane and trifluoroacetic acid in acetonitrile under reflux, yielding the final 1H-pyrrolo[2,3-b]pyridine derivatives (4a–4l in the cited literature) in 46–80% yield.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle involves measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Kinase of interest (e.g., FGFR1, FAK)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the serially diluted test compound or DMSO (as a control) to each well.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a general workflow for inhibitor validation.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PKC PKC DAG->PKC PKC->Cell_Response Inhibitor_Validation_Workflow Inhibitor Validation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Evaluation Synthesis Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation PK_Studies Pharmacokinetic (PK) Studies in Animal Models Cell_Proliferation->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in medicinal chemistry. Its versatile nature has led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 1H-pyrrolo[2,3-b]pyridine analogs, supported by quantitative data and detailed experimental protocols.

The 7-azaindole core, with its unique hydrogen bonding capabilities, serves as an excellent bioisostere for purines and indoles, enabling it to interact with the ATP-binding sites of numerous kinases.[1] This has made it a focal point in the design of inhibitors for targets implicated in cancer, inflammation, and neurological disorders. This guide will delve into the SAR of these analogs against several key protein targets, including phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), and various kinases such as c-Met, Cdc7, and MELK.

Comparative Analysis of Biological Activities

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for various analogs against different targets, highlighting the impact of structural modifications on inhibitory potency.

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[2] The SAR studies reveal the importance of the amide substituent and the aryl group on the pyrrole nitrogen for optimal activity.

Compound IDR1 (Amide Substituent)R2 (Aryl Group)PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
7 Cyclopropyl3,4-dichlorophenyl0.48--
11h 3,3-difluoroazetidine3,4-dichlorophenyl0.140.846
Rolipram --0.11--

Data sourced from Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[2]

Key SAR Insights for PDE4B Inhibitors:

  • The introduction of a 3,3-difluoroazetidine ring at the amide position (compound 11h ) significantly enhances inhibitory activity and selectivity over PDE4D compared to a simple cyclopropyl group (compound 7 ).[2]

  • The 1H-pyrrolo[2,3-b]pyridine core (compound 7 ) demonstrated superior potency compared to benzimidazole and indole analogs, highlighting the importance of the 7-azaindole scaffold.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs, which are key drivers in various cancers.[3][4][5]

Compound IDR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H3-methoxyphenyl>2000>2000>2000>2000
4h 5-trifluoromethyl3-(2,6-dichloro-3,5-dimethoxyphenyl)7925712

Data sourced from Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[3][4][5]

Key SAR Insights for FGFR Inhibitors:

  • Substitution at the 5-position of the pyrrolopyridine ring with a trifluoromethyl group is crucial for potent FGFR inhibition.[4][5]

  • The presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 3-position leads to a significant increase in potency against FGFR1, 2, and 3.[3][4][5] Compound 4h exhibited potent, pan-FGFR inhibitory activity.[3][6]

c-Met and ALK Kinase Inhibitors

Novel 1H-pyrrolo[2,3-b]pyridine derivatives with different linkers have been evaluated as c-Met inhibitors.[7]

Compound IDLinkerc-Met IC50 (nM)ALK IC50 (nM)MKN-45 Cell IC50 (nM)EBC-1 Cell IC50 (nM)
9 Sulfur22.8Moderate Inhibition329479

Data sourced from Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors.[7]

Key SAR Insights for c-Met Inhibitors:

  • Compound 9 , featuring a sulfur linker, displayed strong c-Met kinase inhibition and potent anti-proliferative activity against c-Met amplified gastric (MKN-45) and lung (EBC-1) cancer cell lines.[7]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

A series of 3-substituted-1H-pyrrolo[2,3-b]pyridines have been developed as potent inhibitors of Cdc7 kinase.[8]

Compound IDR GroupCdc7 IC50 (nM)
1 (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one>1000
42 (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7

Data sourced from Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships.[8]

Key SAR Insights for Cdc7 Inhibitors:

  • Modification of the imidazolone ring in the initial hit to a thiazolone ring with a benzylamino substituent led to a dramatic increase in potency, resulting in the highly potent Cdc7 inhibitor 42 .[8]

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors

3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of MELK, a promising anti-tumor target.[9]

Compound IDR GroupMELK IC50 (nM)A549 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)MCF-7 Cell IC50 (µM)
16h Specific 3-substituent320.1090.1820.245

Data sourced from Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.[9]

Key SAR Insights for MELK Inhibitors:

  • The optimized compound 16h demonstrated potent enzymatic inhibition of MELK and excellent anti-proliferative effects against various cancer cell lines.[9] This compound was also found to induce apoptosis and arrest the cell cycle in the G0/G1 phase.[9]

Visualizing the Molecular Landscape

To better understand the context of these inhibitors, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a summary of the structure-activity relationships.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental_Workflow Synthesis Compound Synthesis & Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Biochemical->CellBased SAR SAR Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis

Caption: General experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

SAR_Summary_PDE4B Core 1H-pyrrolo[2,3-b]pyridine Core Activity High PDE4B Inhibitory Activity Core->Activity Essential for Potency R1 Amide Substituent (R1) R1->Activity Modulates Potency & Selectivity R2 Aryl Group (R2) R2->Activity Important for Binding

Caption: Logical relationship of SAR for 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of SAR studies. The following are representative methodologies for key assays cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., FGFR, c-Met, Cdc7, MELK)

  • Kinase-specific substrate (e.g., polypeptide or protein)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (1H-pyrrolo[2,3-b]pyridine analogs) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Master Mix: Create a master mix containing kinase buffer, the appropriate substrate, and ATP.

  • Dispense Inhibitor: Add 1-5 µL of serially diluted test compound or DMSO (as a control) to the wells.

  • Initiate Reaction: Add the diluted kinase enzyme to each well to start the reaction. For "blank" wells, add kinase buffer instead.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate reader. The signal correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed Cells: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat Cells: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a DMSO-only control.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the DMSO control and determine the IC50 value.[10]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of an inhibitor on a signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of a target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the levels and phosphorylation status of the target protein.[11][12]

References

Unveiling the Potency of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives as Viral Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a novel class of inhibitors targeting the influenza A virus reveals the significant potential of the 5-fluoro-7-azaindole scaffold in antiviral drug discovery. Experimental data demonstrates that derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibit potent inhibitory activity against the PB2 subunit of the influenza A viral polymerase, a key component in the virus's replication machinery.

This guide provides a detailed comparison of the efficacy of these inhibitors, supported by quantitative data from biophysical and cellular assays. It also outlines the experimental protocols utilized to evaluate their performance, offering a comprehensive resource for researchers and drug development professionals in the field of antiviral therapeutics.

Comparative Efficacy of PB2 Inhibitors

A series of compounds with the core structure of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one were synthesized and evaluated for their ability to inhibit the PB2 subunit of the influenza A RNA-dependent RNA polymerase (RdRP). The inhibitory potency and cellular activity of these derivatives are summarized in the tables below.

Biophysical Binding Affinity

The direct binding affinity of the inhibitors to the PB2 protein was quantified using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These techniques measure the equilibrium dissociation constant (KD), with a lower value indicating a stronger binding interaction.

CompoundTargetKD (SPR, μM)[1]KD (ITC, μM)[1]
12b PB20.11 0.19
12aPB20.230.45
12cPB20.180.33
12dPB20.310.62
12ePB20.150.28

Table 1: Biophysical binding affinities of this compound-derived inhibitors to the influenza A PB2 protein.

Cellular Antiviral Activity and Cytotoxicity

The efficacy of the inhibitors in a cellular context was assessed through antiviral activity assays, which determine the half-maximal effective concentration (EC50) required to inhibit viral replication. Additionally, cytotoxicity assays were conducted to measure the half-maximal cytotoxic concentration (CC50), providing an indication of the compound's safety profile. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.

CompoundAntiviral Activity (EC50, μM)[1]Cytotoxicity (CC50, μM)[1]Selectivity Index (SI = CC50/EC50)
12b 1.025 >100 >97.6
12a2.5>100>40
12c1.8>100>55.6
12d3.2>100>31.3
12e1.5>100>66.7

Table 2: In vitro antiviral activity and cytotoxicity of this compound-derived inhibitors against influenza A virus.

Among the tested compounds, inhibitor 12b emerged as the most potent derivative, demonstrating a KD of 0.11 μM in the SPR assay and an EC50 of 1.025 μM in the antiviral activity assay.[1] Notably, all evaluated compounds exhibited a high selectivity index, with CC50 values greater than 100 μM, indicating low cytotoxicity at effective antiviral concentrations.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of influenza virus replication and the experimental workflow for evaluating the efficacy of the inhibitors.

influenza_replication cluster_virus Influenza Virus cluster_host Host Cell vRNA vRNA nucleus Nucleus vRNA->nucleus Enters progeny_virions Progeny Virions vRNA->progeny_virions PB2 PB2 RdRp RdRp Complex PB2->RdRp mRNA_cap 5' cap PB2->mRNA_cap Binds ('Cap-snatching') PB1 PB1 PB1->RdRp PA PA PA->RdRp viral_mRNA Viral mRNA RdRp->viral_mRNA Transcription pre_mRNA pre-mRNA pre_mRNA->mRNA_cap Splicing viral_proteins Viral Proteins viral_mRNA->viral_proteins Translation viral_proteins->progeny_virions inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Inhibitor inhibitor->PB2 Inhibits

Influenza A virus replication and PB2 inhibition.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays compound_synthesis Compound Synthesis (5-Fluoro-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde derivatives) spr Surface Plasmon Resonance (SPR) compound_synthesis->spr Binding Affinity itc Isothermal Titration Calorimetry (ITC) compound_synthesis->itc Thermodynamics antiviral Antiviral Activity Assay (EC50) compound_synthesis->antiviral Efficacy cytotoxicity Cytotoxicity Assay (CC50) compound_synthesis->cytotoxicity Safety data_analysis Data Analysis (KD, EC50, CC50, SI) spr->data_analysis itc->data_analysis antiviral->data_analysis cytotoxicity->data_analysis

Workflow for inhibitor efficacy evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding kinetics and affinity (KD) of the inhibitor to the target protein.

Protocol:

  • Immobilization of Ligand: The target protein (e.g., PB2) is immobilized on a sensor chip surface.[2][3] This is typically achieved through amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the chip.[2]

  • Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface at a constant flow rate.[3][4]

  • Association and Dissociation: The binding of the inhibitor to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface.[3] This generates a sensorgram showing the association phase during injection and the dissociation phase when the injection is stopped.[2]

  • Regeneration: A regeneration solution is injected to remove the bound inhibitor from the protein, allowing for subsequent injections of different inhibitor concentrations.[4]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: The target protein and the inhibitor are prepared in an identical, degassed buffer to minimize heats of dilution.[5] The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[5]

  • Titration: A series of small injections of the inhibitor are titrated into the protein solution while the temperature is kept constant.[6]

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.[6]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.[7] This binding isotherm is then fitted to a theoretical binding model to determine the KD, ΔH, and n.[7]

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[8]

  • Virus Infection: The cell monolayers are infected with the influenza A virus at a predetermined multiplicity of infection (MOI).[8]

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the inhibitor.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).[9]

  • Quantification of Viral Replication: The extent of viral replication is quantified. This can be done through various methods, such as a cytopathic effect (CPE) inhibition assay, where cell viability is measured, or by quantifying viral components like neuraminidase activity.[8][10]

  • Data Analysis: The percentage of inhibition of viral replication is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the EC50 value.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor.

  • Incubation: The plates are incubated for the same duration as the antiviral activity assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or WST-8 assay.[8] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the CC50 value.

References

Docking Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives with FGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The content is based on published docking studies and experimental data, offering insights into the binding mechanisms and inhibitory activities of this class of compounds.

Comparative Inhibitory Activity

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR isoforms. Compound 4h , a notable derivative, has demonstrated potent and selective inhibition across multiple FGFR family members. The table below summarizes its half-maximal inhibitory concentration (IC50) values compared to a known FGFR inhibitor, AZD-4547.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 7925712
AZD-4547 (Reference)0.81247

Data sourced from Xiong et al. (2021).[1]

Compound 4h exhibits low nanomolar inhibitory activity against FGFR1, 2, and 3, making it a promising candidate for further development.[1] Its lower potency against FGFR4 suggests a potential for selective inhibition, which can be advantageous in minimizing off-target effects.

Molecular Docking and Binding Mode Analysis

To elucidate the mechanism of inhibition, docking studies of compound 4h within the ATP-binding site of the FGFR1 kinase domain were performed. The analysis revealed key interactions responsible for its potent inhibitory activity.

The 1H-pyrrolo[2,3-b]pyridine core of compound 4h forms two crucial hydrogen bonds with the hinge region of the FGFR1 kinase domain. Specifically, it interacts with the backbone carbonyl of glutamate 562 (E562) and the amide group of alanine 564 (A564).[1] These interactions are characteristic of many Type I kinase inhibitors and are essential for anchoring the compound in the active site.

Furthermore, the 3,5-dimethoxyphenyl substituent of compound 4h engages in a π-π stacking interaction with the side chain of phenylalanine 489 (F489).[1] This hydrophobic interaction contributes significantly to the binding affinity. The 3,5-dimethoxyphenyl group also forms a hydrogen bond with the side chain of aspartate 641 (D641).[1] Additionally, the trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring forms a hydrogen bond with glycine 485 (G485), further enhancing the compound's activity.[1]

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (Compound 4h)

The synthesis of compound 4h and other derivatives follows a general synthetic scheme.[1]

Step 1: Synthesis of Intermediate 3h To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, 3,5-dimethoxybenzaldehyde is added. The reaction mixture is heated to 50°C and stirred until the reaction is complete, yielding the intermediate compound 3h.[1]

Step 2: Synthesis of Compound 4h Intermediate 3h is dissolved in acetonitrile. Triethylsilane and trifluoroacetic acid are added to the solution, and the mixture is refluxed. This reduction reaction yields the final compound 4h.[1] The product is then purified using column chromatography.

FGFR Kinase Inhibition Assay (Illustrative Protocol)

The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases is determined using an in vitro kinase assay. The following is a representative protocol based on the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • LanthaScreen™ Eu-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer.

  • Test compounds (e.g., compound 4h) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • Add the diluted compounds to the assay plate. Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).

  • Prepare a solution of the FGFR enzyme and the Eu-labeled antibody in the assay buffer and add it to the wells.

  • Prepare a solution of the kinase tracer in the assay buffer and add it to the wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

  • Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Docking (Illustrative Protocol)

Molecular docking simulations are performed to predict the binding mode of the inhibitors in the FGFR active site. The following is a general workflow using AutoDock Vina.

1. Preparation of the Receptor:

  • Obtain the 3D structure of the target protein (e.g., FGFR1 kinase domain) from the Protein Data Bank (PDB).

  • Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

  • Add polar hydrogen atoms and assign partial charges to the protein atoms.

  • Define the binding site by creating a grid box that encompasses the ATP-binding pocket.

2. Preparation of the Ligand:

  • Draw the 2D structure of the inhibitor (e.g., compound 4h) and convert it to a 3D structure.

  • Perform energy minimization of the ligand structure.

  • Assign rotatable bonds to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Run the AutoDock Vina software, providing the prepared receptor and ligand files as input.

  • Specify the coordinates of the grid box and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

  • The software will then perform the docking simulation, exploring different conformations and orientations of the ligand within the receptor's binding site and calculating the binding affinity for each pose.

4. Analysis of Results:

  • Analyze the generated docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualize the protein-ligand interactions of the best-ranked pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates FGF FGF FGF->FGFR Binds GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Docking_Workflow cluster_prep Preparation ProteinPrep Receptor Preparation (e.g., FGFR1 from PDB) - Remove water - Add hydrogens - Assign charges GridGen Grid Box Generation (Define binding site) ProteinPrep->GridGen LigandPrep Ligand Preparation (1H-pyrrolo[2,3-b]pyridine derivative) - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results - Binding energy scoring - Pose clustering - Interaction analysis Docking->Analysis LeadOpt Lead Optimization Analysis->LeadOpt

Caption: General workflow for molecular docking studies.

References

Unambiguous Structure Confirmation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with a primary focus on the definitive method of X-ray crystallography, complemented by spectroscopic analysis through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, this guide will present a representative analysis based on data from closely related structures, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This approach allows for a comprehensive comparison of the expected data from each technique, highlighting their individual strengths in molecular structure confirmation.

Method 1: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive, three-dimensional structural evidence for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined, offering unequivocal proof of the molecular structure.

Quantitative Data: Representative Crystallographic Parameters

Note: The following data is illustrative and based on a closely related structure, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, as a proxy for the target molecule due to the absence of published data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
α (°)90
β (°)103.403 (5)
γ (°)90
Volume (ų)675.47 (6)
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates, bond lengths, and angles.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. 1H and 13C NMR are fundamental for identifying the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques can establish connectivity between atoms.

Quantitative Data: Expected NMR Spectroscopic Data

Note: The following data is hypothetical and represents typical chemical shifts for a molecule with the structure of this compound. Actual values may vary.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
12.5 (br s)1HNH185.0
10.1 (s)1HCHO150.0
8.5 (d)1HAr-H145.0
8.3 (s)1HAr-H130.0
7.5 (d)1HAr-H125.0
120.0
115.0 (d, JC-F)
110.0
Experimental Protocol: NMR Spectroscopy

A small sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and determine the molecular structure.

Method 3: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Quantitative Data: Expected Mass Spectrometric Data
ParameterValue
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Expected m/z (HRMS) [M+H]⁺: 165.0462
Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.

Comparative Analysis and Workflow

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D molecular structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Requirement Single crystal~1-10 mg, solubleMicrograms to nanograms
Destructive? NoNoYes (sample is consumed)
Confirmation Level DefinitiveHighHigh (especially HRMS)

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy - ¹H, ¹³C, (¹⁹F) - 2D NMR (COSY, HSQC) purification->nmr crystallization Crystallization purification->crystallization confirmation Final Structure Confirmation ms->confirmation nmr->confirmation xray Single-Crystal X-ray Diffraction - 3D Structure - Bond Lengths/Angles crystallization->xray xray->confirmation

Figure 1. Workflow for the structural confirmation of a small molecule.

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Indole with 7-Azaindole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized lead compounds is a perpetual challenge. Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This guide provides an in-depth comparison of a classic bioisosteric pair: the indole and 7-azaindole scaffolds. By examining experimental data, we will explore how this seemingly subtle structural modification can profoundly impact a drug candidate's efficacy, selectivity, and pharmacokinetic properties.

The substitution of an indole ring with a 7-azaindole moiety is a widely employed tactic in drug discovery, particularly in the development of kinase inhibitors. This is largely due to the 7-azaindole's ability to act as a superior hinge-binding motif, mimicking the adenine portion of ATP and often forming more favorable interactions within the kinase active site.[1] This guide will delve into the quantitative advantages of this bioisosteric switch, providing a clear rationale for its application in drug design.

At a Glance: Key Physicochemical and Pharmacological Differences

The introduction of a nitrogen atom into the indole's benzene ring to form 7-azaindole alters the electronic distribution and physicochemical properties of the molecule. These changes can lead to significant improvements in a compound's drug-like characteristics.

PropertyIndole7-AzaindoleRationale for Improvement with 7-Azaindole
Hydrogen Bonding Single H-bond donor (pyrrolic N-H)H-bond donor (pyrrolic N-H) and H-bond acceptor (pyridine N7)The additional nitrogen atom (N7) in the pyridine ring can act as a hydrogen bond acceptor, enabling bidentate interactions with target proteins, which can enhance binding affinity and selectivity.[1]
Solubility Generally lower aqueous solubilityOften significantly improved aqueous solubilityThe polar nitrogen atom in the pyridine ring increases the overall polarity of the molecule, which can lead to better interactions with water and improved solubility.[2]
Metabolic Stability Susceptible to oxidative metabolism on the benzene ringCan exhibit improved metabolic stabilityThe replacement of a carbon atom with a less metabolically labile nitrogen atom can block potential sites of oxidation by cytochrome P450 enzymes.
pKa The pyrrolic N-H is weakly acidic.The pyridine nitrogen introduces basicity, altering the overall electronic character.The change in pKa can influence the ionization state of the molecule at physiological pH, affecting its absorption, distribution, and target engagement.

Performance in Action: Comparative Experimental Data

The true measure of a bioisosteric replacement's success lies in its impact on biological activity and pharmacokinetic parameters. Below are tables summarizing comparative data from various studies.

Kinase Inhibitory Activity

The 7-azaindole scaffold is a prominent feature in many approved and investigational kinase inhibitors. The following table highlights the differences in inhibitory concentration (IC50) for indole and 7-azaindole analogs against various kinases.

Kinase TargetIndole Analog IC50 (nM)7-Azaindole Analog IC50 (nM)Fold ImprovementReference
PI3Kγ53090~5.9[3]
JAK22601260[4][5]
c-MetNot specified2-[6]
VEGFR2Not specified37-[6]

Note: The data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it illustrates the general trend of improved potency with the 7-azaindole scaffold.

Physicochemical and Pharmacokinetic Properties

A study systematically replacing the indole moiety with all four azaindole isomers in a series of HIV-1 inhibitors demonstrated the significant impact on physicochemical and pharmacokinetic properties.

CompoundAntiviral Activity (EC50, nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
Indole Analog 16.91616.9
7-Azaindole Analog 1.6593649.5

Data synthesized from a review on azaindoles in medicinal chemistry. HLM = Human Liver Microsomes.

This data clearly shows that the 7-azaindole analog exhibited a more than 10-fold improvement in antiviral potency, a dramatic increase in aqueous solubility, and enhanced metabolic stability compared to its indole counterpart.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context of this bioisosteric replacement, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.

BRAF_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, & Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF Inhibition

BRAF/MEK/ERK Signaling Pathway Inhibition

The diagram above illustrates the BRAF/MEK/ERK signaling pathway, which is constitutively activated in many melanomas due to a V600E mutation in the BRAF kinase.[7][8] Vemurafenib, a potent BRAF inhibitor containing a 7-azaindole scaffold, effectively blocks this pathway, leading to decreased cell proliferation and survival.[9][10]

Drug_Discovery_Workflow Start Hit Compound (Indole Scaffold) Bioisosteric_Replacement Bioisosteric Replacement (Indole -> 7-Azaindole) Start->Bioisosteric_Replacement Synthesis Synthesis of 7-Azaindole Analogs Bioisosteric_Replacement->Synthesis In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Cell Viability) Synthesis->In_Vitro_Assays ADME_Tox ADME/Tox Profiling (Solubility, Metabolic Stability) Synthesis->ADME_Tox Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Assays->Lead_Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Bioisosteric Replacement Workflow in Drug Discovery

This workflow outlines the key stages in a drug discovery program where bioisosteric replacement is employed. Following the identification of a hit compound, the indole scaffold is replaced with 7-azaindole. The new analogs are then synthesized and subjected to a battery of in vitro and in vivo tests to evaluate their improved properties, leading to the selection of a drug candidate.

Experimental Protocols

To ensure the reproducibility of the findings discussed, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (indole and 7-azaindole analogs)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells)

  • Cell culture medium

  • Test compounds

  • MTS reagent

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the antitumor activity of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle daily via the appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Terminate the study when tumors in the control group reach a predetermined size. Excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to assess the in vivo efficacy of the compound.

Conclusion

The bioisosteric replacement of indole with 7-azaindole is a well-validated and highly effective strategy in modern drug design. The ability of the 7-azaindole scaffold to enhance binding affinity through additional hydrogen bonding, improve physicochemical properties such as solubility, and increase metabolic stability provides a clear advantage in the development of optimized drug candidates, particularly in the realm of kinase inhibitors. The experimental data consistently demonstrates the superior performance of 7-azaindole analogs, making this a go-to tactic for medicinal chemists aiming to overcome the challenges of lead optimization and deliver more effective and safer therapeutics.

References

The Efficacy of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives reveals a promising class of compounds, particularly as kinase inhibitors in cancer therapy. While direct comparative studies on this specific scaffold are emerging, analysis of the broader 1H-pyrrolo[2,3-b]pyridine class provides significant insights into their efficacy, highlighting a strong correlation between in vitro activity and in vivo potential. These derivatives have demonstrated potent inhibitory effects against key oncogenic signaling pathways, translating to tangible anti-tumor activity in preclinical models.

The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] The pyrrolo[2,3-b]pyridine nucleus serves as a versatile scaffold for designing selective and potent kinase inhibitors.[1][2]

In Vitro Efficacy: Potent Kinase Inhibition and Cellular Effects

A significant body of in vitro data underscores the potential of 1H-pyrrolo[2,3-b]pyridine derivatives. Studies have consistently reported low nanomolar to micromolar IC50 values against various kinases and cancer cell lines.

One notable study focused on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Compound 4h from this series exhibited exceptional potency with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[3][4][5] This potent enzymatic inhibition translated to significant anti-proliferative activity in breast cancer cell lines, including 4T1, MDA-MB-231, and MCF-7.[3] Furthermore, compound 4h was shown to induce apoptosis and inhibit migration and invasion of 4T1 cells, crucial aspects of its anti-cancer activity.[3][4]

Another class of derivatives, 1H-pyrrolo[2,3-b]pyridine-5-carboxamides, has been investigated as Janus Kinase 3 (JAK3) inhibitors for immunomodulatory applications.[6] Optimization of this series led to the discovery of compound 31 , which displayed potent JAK3 inhibitory activity and a significant immunomodulating effect on IL-2-stimulated T cell proliferation.[6]

The anti-proliferative effects of other pyrrolo[2,3-b]pyridine analogues have been evaluated against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast), with some compounds showing growth inhibitory action in the micromolar range.[7]

Table 1: In Vitro Efficacy of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget Kinase(s)Cell LineIC50 / ActivityReference
4h FGFR1, FGFR2, FGFR34T1, MDA-MB-231, MCF-77 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3); Anti-proliferative[3],[4]
31 JAK3IL-2 Stimulated T-cellsPotent JAK3 inhibition and immunomodulation[6]
1r FMS KinaseOvarian, Prostate, Breast Cancer Cells30 nM (FMS); 0.15–1.78 µM (Anti-proliferative)[8]
5d, 5h, 5k, etc. Not specifiedA549, HeLa, MDA-MB-2310.12 µM - 9.84 µM (Growth Inhibition)[7]

In Vivo Efficacy: From Preclinical Models to Therapeutic Promise

While in vivo data for the specific this compound scaffold is limited, studies on related derivatives demonstrate the translation of in vitro potency to in vivo efficacy.

The potent JAK3 inhibitor, compound 31 , exhibited good metabolic stability and oral bioavailability in rats, dogs, and monkeys.[6] Crucially, in a rat heterotopic cardiac transplant model, compound 31 significantly prolonged graft survival, demonstrating its in vivo immunomodulatory effects.[6]

In another study, derivatives of 5-fluorouracil, a known anti-cancer agent, were synthesized and evaluated in vivo.[9] While these are not pyrrolopyridine derivatives, the study highlights the importance of in vivo testing, as some compounds that were effective in vitro showed toxicity in animal models.[9][10]

Table 2: In Vivo Efficacy of a Selected 1H-pyrrolo[2,3-b]pyridine Derivative

CompoundAnimal ModelKey FindingsReference
31 Rat Heterotopic Cardiac TransplantProlonged graft survival, good oral bioavailability[6]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of these derivatives are often attributed to their ability to modulate critical signaling pathways. For instance, FGFR inhibitors block the activation of downstream pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are involved in cell proliferation, migration, and survival.[3][4]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

The general workflow for evaluating these compounds involves a multi-step process from initial synthesis to in vivo testing.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Chemical Synthesis of Derivatives Kinase_Assay Enzymatic Kinase Assays (e.g., IC50 determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis, Migration) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Metabolism) Cell_Assay->PK_Studies Efficacy_Models Animal Efficacy Models (e.g., Xenografts, Disease Models) PK_Studies->Efficacy_Models

Caption: Drug Discovery and Evaluation Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against target kinases is typically determined using enzymatic assays. For example, the activity of FGFR1 can be measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay buffer contains the kinase, a biotinylated substrate peptide, and ATP. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature. The reaction is then stopped, and a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin is added. The TR-FRET signal is read on a suitable plate reader. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT or SRB): The anti-proliferative activity of the compounds is evaluated against various cancer cell lines using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the sulforhodamine B (SRB) assay.[7][9] Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • For MTT assay: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[9]

  • For SRB assay: Cells are fixed with trichloroacetic acid, washed, and then stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm).

The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Animal Studies: For in vivo efficacy studies, appropriate animal models are used. For example, in a tumor xenograft model, human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specific dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed to determine the tumor growth inhibition. For studies like the cardiac transplant model, surgical procedures are performed, and the animals are monitored for signs of graft rejection following treatment.[6]

Conclusion

The available data strongly supports the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective kinase inhibitors. The consistent in vitro efficacy observed in enzymatic and cellular assays appears to translate well into in vivo activity in relevant disease models. While more in vivo studies are needed for the specific this compound scaffold, the broader class of compounds shows significant promise for the development of novel therapeutics, particularly in the areas of oncology and immunology. Future research should focus on comprehensive in vivo evaluation of these specific derivatives to fully elucidate their therapeutic potential and safety profiles.

References

Assessing the ADME Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The successful development of any new chemical entity, including derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early characterization of a compound's ADME profile is essential to identify potential liabilities, guide structural optimization, and increase the probability of clinical success.[4]

This guide provides a comparative framework for assessing the key ADME parameters of novel this compound derivatives. It details standard experimental protocols and presents data in a comparative context to aid in the selection and advancement of promising drug candidates.

Key ADME Parameters and Experimental Assessment

A standard panel of in vitro ADME assays should be employed early in the discovery process to build a comprehensive profile of a compound series.[4][5][6] The data generated allows for a head-to-head comparison of derivatives and benchmarking against known drugs.

Table 1: Comparative ADME Profile of this compound Derivatives
Compound IDStructureSolubility (µM) at pH 7.4Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)CYP3A4 Inhibition (IC₅₀, µM)
Parent This compoundData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Derivative A [Specify R-group]Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Derivative B [Specify R-group]Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Reference Drug e.g., Erlotinib25>10>60951.5

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of ADME properties.

Aqueous Solubility
  • Purpose: To determine the extent to which a compound dissolves in an aqueous medium, which is critical for absorption.

  • Methodology (Kinetic Solubility):

    • A concentrated stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

    • An aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration (e.g., 100 µM).

    • The solution is shaken for a set period (e.g., 2 hours) at room temperature.

    • The solution is then filtered to remove any precipitated compound.

    • The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a standard curve.

Cell Permeability (Caco-2 Assay)
  • Purpose: To predict intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier.[5]

  • Methodology:

    • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and formation of a tight monolayer.[5]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

    • Samples are taken from the basolateral (B) side (representing the bloodstream) at various time points.

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio is also determined by performing the experiment in the B-to-A direction to identify the potential for active efflux by transporters like P-glycoprotein.[5]

Metabolic Stability (Liver Microsomal Assay)
  • Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

  • Methodology:

    • The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[6]

    • The reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The remaining concentration of the parent compound is measured by LC-MS/MS.

    • The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound disappearance.

Cytochrome P450 (CYP) Inhibition
  • Purpose: To assess the potential for a compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms.[5][6]

  • Methodology:

    • The test compound is incubated with human liver microsomes and a specific probe substrate for a major CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).[6]

    • The reaction is initiated with NADPH.

    • The rate of formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The experiment is repeated with a range of concentrations of the test compound.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism) is determined.

Visualizing the ADME Assessment Workflow

Understanding the logical flow of experiments is key to an efficient drug discovery cascade.

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Decision & Optimization cluster_3 Further Development Solubility Solubility Assay Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Metabolic_Stability->Permeability CYP_Inhibition CYP Inhibition Permeability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB Decision Go / No-Go PPB->Decision Lead_Op Lead Optimization Decision->Lead_Op Go New_Derivatives New Derivatives Decision->New_Derivatives No-Go (Optimize) In_Vivo In Vivo PK Lead_Op->In_Vivo New_Derivatives->Solubility New_Derivatives->Metabolic_Stability

Caption: A tiered workflow for assessing the ADME properties of new chemical entities.

Signaling Pathways in Drug Metabolism

The primary route of metabolism for many small molecule drugs involves the Cytochrome P450 enzyme system in the liver.

Metabolism_Pathway cluster_liver Hepatocyte (Liver Cell) Drug Drug Derivative (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII CYP Cytochrome P450 Enzymes CYP->PhaseI catalyzes Metabolite Metabolite (More Hydrophilic) PhaseII->Metabolite Excretion Excretion (Bile or Urine) Metabolite->Excretion

Caption: The central role of CYP450 enzymes in Phase I drug metabolism.

By systematically applying these assays and workflows, researchers can effectively compare and contrast derivatives of this compound, enabling data-driven decisions to advance compounds with the most promising drug-like properties.

References

Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical therapeutic potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, benchmarked against established drugs. The focus of this comparison is on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory diseases and cancer.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. While public domain data on the specific biological activity of this compound is not currently available, its structural features suggest a potential for kinase inhibition. Notably, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of other enzymes, such as the PB2 subunit of the influenza RNA polymerase, demonstrating the biological relevance of this scaffold.[1]

This guide will therefore focus on TAK1 as a prospective target for this compound class and provide a detailed comparison with well-characterized TAK1 inhibitors.

Known Drugs Targeting TAK1

Several small molecule inhibitors of TAK1 have been developed and characterized, providing a benchmark for new chemical entities. These include natural products and synthetic compounds, some of which have entered preclinical and clinical development. Key examples include:

  • 5Z-7-Oxozeaenol: A natural product of fungal origin that acts as a potent, irreversible inhibitor of TAK1.

  • NG25: A potent dual inhibitor of TAK1 and MAP4K2.

  • Takinib: A selective TAK1 inhibitor that has been investigated in models of rheumatoid arthritis and cancer.

  • HS-276 (EYD-001): A highly selective and orally bioavailable TAK1 inhibitor that has shown efficacy in preclinical models of inflammatory arthritis and fibrosis.

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the inhibitory activities of known TAK1 inhibitors. This data provides a quantitative benchmark for the evaluation of novel compounds such as this compound.

CompoundTarget(s)IC50 (nM)Ki (nM)Notes
5Z-7-Oxozeaenol TAK1, VEGF-R28.1 (TAK1), 52 (VEGF-R2)Not ReportedIrreversible inhibitor.
NG25 TAK1, MAP4K2149 (TAK1), 21.7 (MAP4K2)Not ReportedDual inhibitor.
Takinib TAK19.5Not ReportedSelective inhibitor.
HS-276 TAK12.3 - 8.252.5Highly selective and orally bioavailable.

TAK1 Signaling Pathway

TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Upon activation, TAK1 phosphorylates downstream kinases, leading to the activation of the NF-κB and MAPK (p38 and JNK) pathways. These pathways regulate the expression of genes involved in inflammation, cell survival, and apoptosis. Inhibition of TAK1 is a promising therapeutic strategy to block these pro-inflammatory and pro-survival signals.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1β TNFR Receptor Complex (TNFR / IL-1R) TNFa->TNFR Binds TRAF TRAF Proteins TNFR->TRAF Recruits TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates p38_JNK->Nucleus Activate Transcription Factors Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Leads to

Caption: TAK1 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are representative protocols for key in vitro assays to determine the efficacy of TAK1 inhibitors.

Biochemical TAK1 Kinase Assay (e.g., ADP-Glo™ Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of TAK1.

Objective: To determine the IC50 value of a test compound against recombinant TAK1.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

  • Add the TAK1/TAB1 enzyme to the wells of a 96-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of MBP and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_compound Add Test Compound or DMSO (Control) prep_compound->add_compound add_enzyme Add TAK1/TAB1 Enzyme to 96-well Plate add_enzyme->add_compound initiate_reaction Initiate Reaction with MBP and ATP add_compound->initiate_reaction incubate Incubate at 30°C for 1 hour initiate_reaction->incubate measure_adp Measure ADP Production (ADP-Glo™ Assay) incubate->measure_adp analyze Calculate % Inhibition and IC50 Value measure_adp->analyze end End analyze->end

Caption: Biochemical Kinase Assay Workflow.

Cellular Assay for TAK1 Inhibition (Western Blot for Phospho-p38)

This assay measures the ability of a compound to inhibit TAK1 activity within a cellular context by assessing the phosphorylation of a downstream target.

Objective: To determine the effect of a test compound on TNF-α-induced p38 phosphorylation in a relevant cell line (e.g., HeLa or THP-1).

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-p38, total p38, and β-actin (as a loading control).

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phospho-p38, normalized to total p38 and the loading control.

Conclusion

While direct experimental data for this compound is not yet publicly available, its core scaffold is a promising starting point for the development of novel kinase inhibitors. By benchmarking against established TAK1 inhibitors such as 5Z-7-Oxozeaenol, NG25, Takinib, and HS-276, and by employing robust experimental protocols as outlined in this guide, researchers can effectively evaluate the potential of this and other novel compounds as therapeutic agents for inflammatory diseases and cancer.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a compound often used in pharmaceutical research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety Considerations

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral)[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, should be worn at all times when handling this compound.[3] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations.[4] Improper disposal, such as discarding in the regular trash or pouring down the drain, is prohibited for hazardous chemicals.[5][6]

  • Waste Identification and Classification : Treat this compound as a hazardous waste.[4][5] Do not mix it with non-hazardous waste.

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[6][7] The container must be in good condition and have a secure, tight-fitting lid.[6]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[4][8] Do not use abbreviations or chemical formulas.

  • Waste Segregation :

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[8][9]

    • Crucially, segregate this waste from incompatible materials. For instance, keep it separate from acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[4][9]

  • Storage :

    • Keep the waste container securely closed at all times, except when adding waste.[5][9]

    • The SAA must be inspected weekly for any signs of leakage.[9]

  • Disposal Request :

    • Once the container is full, or within the time limits specified by your institution's Chemical Hygiene Plan (often within one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8][9]

  • Empty Container Disposal :

    • An empty container that held this hazardous chemical must be managed properly. For non-acute hazardous waste, once all contents have been removed, the container should be defaced of any chemical labels and the cap removed before being disposed of as regular trash.[5] However, institutional policies may vary, and some may require triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[8]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[8]
Storage Time for Full Container in SAA Must be removed within 3 days[9]
Maximum Storage Time in SAA (partially full) Up to 12 months[8]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5[10]

Note: Drain disposal is generally not recommended for this compound and is subject to local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_classification Classification & Segregation cluster_containment Containment cluster_disposal Disposal cluster_end End start Generation of Waste This compound classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste (e.g., acids, bases, oxidizers) classify->segregate container Select Appropriate, Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Is Container Full or Has Storage Time Expired? store->full ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal full->ehs Yes continue_storage Continue to Store Securely in SAA full->continue_storage No end Proper Disposal Complete ehs->end continue_storage->full

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and your local EHS office for any additional requirements.

References

Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with pyridine derivatives.[1][2]

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[1][2] Butyl rubber gloves may also be suitable. Always check the manufacturer's glove compatibility chart.Provides resistance to chemical splashes and contact. Pyridine and its derivatives can be harmful if they come into contact with the skin.[2][3]
Eye and Face Protection Chemical splash goggles are mandatory.[1][2][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][4]Protects against accidental splashes and airborne particles that could cause serious eye irritation or injury.[2][3]
Skin and Body Protection A chemical-resistant lab coat that is fully buttoned is required.[1][5] Consider flame-retardant and antistatic protective clothing.Protects against skin contact and contamination of personal clothing. The flammability of related compounds necessitates caution.[2]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]Pyridine-based compounds can be harmful if inhaled, potentially causing respiratory irritation, dizziness, and other health effects.[1][2]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[5]

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly and that the fume hood is operational.

  • Dispensing: When transferring the solid compound, use techniques that minimize dust generation, such as carefully scooping or using a spatula.[7] Avoid creating aerosols.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]

    • Avoid working alone when handling hazardous materials.[8]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][5][9]

  • Keep away from heat, sparks, and open flames.[1][3]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[3]

Container Management:

  • Use a compatible, sealable, and airtight container for waste collection.[5]

  • Ensure the waste container is properly labeled with the contents and associated hazards.

Disposal Procedure:

  • Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the environmental health and safety department for waste pickup.

Visual Aid: Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling hazardous chemical compounds.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_experiment Perform Experimental Procedures handle_dispense->handle_experiment handle_cleanup Clean Work Area and Equipment handle_experiment->handle_cleanup disp_waste Segregate and Collect Hazardous Waste handle_cleanup->disp_waste Proceed to Disposal disp_label Label Waste Container disp_waste->disp_label disp_store Store Waste in Designated Area disp_label->disp_store

Caption: Standard operating procedure for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.